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1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine Documentation Hub

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  • Product: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine
  • CAS: 17024-55-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Nitroimidazole Derivatives: A Technical Guide for Drug Development

Introduction: The Renaissance of the Nitroimidazole Scaffold Historically, nitroimidazole derivatives were primarily recognized for their antiprotozoal and anaerobic antibacterial properties (e.g., metronidazole, a 5-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of the Nitroimidazole Scaffold

Historically, nitroimidazole derivatives were primarily recognized for their antiprotozoal and anaerobic antibacterial properties (e.g., metronidazole, a 5-nitroimidazole). However, the 4-nitroimidazole subclass has recently revolutionized the treatment of multidrug-resistant infectious diseases. The FDA approval of bicyclic 4-nitroimidazoles like pretomanid and delamanid for resistant tuberculosis (TB) has validated this scaffold's unique mechanism of action: acting as a bio-reductive prodrug that selectively targets pathogens in hypoxic environments[1].

Developing drugs from the 4-nitroimidazole core requires a delicate balance. The very physicochemical properties that enable these molecules to penetrate thick mycobacterial cell walls also introduce significant challenges in aqueous solubility, metabolic stability, and scalable synthesis[2]. This whitepaper dissects the physicochemical properties of 4-nitroimidazole derivatives and provides field-proven, self-validating synthetic protocols to guide next-generation drug design.

Physicochemical Properties & Pharmacokinetic Implications

The efficacy of 4-nitroimidazole derivatives is heavily dictated by their physicochemical profile. A successful candidate must possess sufficient lipophilicity to cross lipid-rich barriers (such as the mycolic acid envelope of M. tuberculosis) while maintaining enough aqueous solubility for systemic distribution[3].

Lipophilicity and Aqueous Solubility

Most advanced 4-nitroimidazole analogs exhibit a LogP ranging from 2.4 to 3.8. For example, pretomanid possesses a LogP of approximately 2.75[4]. While this lipophilicity drives excellent tissue penetration, it severely limits crystalline aqueous solubility, which typically hovers between 10–20 µg/mL[4].

Causality in Formulation: Because the planar 4-nitroimidazole ring promotes tight crystal lattice packing, the energy required for aqueous dissolution is high. To overcome this, scientists often formulate these drugs as amorphous solid dispersions. Transitioning from a crystalline to an amorphous state disrupts the lattice energy, increasing the amorphous/crystalline (A/C) solubility ratio by 8 to 10-fold, thereby rescuing oral bioavailability[2].

Thermal Stability

Understanding the thermal degradation of the 4-nitroimidazole core is critical for melt-extrusion formulation and scale-up safety. Thermal decomposition initiates with the homolytic cleavage of the C–NO2 bond at temperatures between 185 °C and 210 °C[5]. The release of strongly oxidative NO2 gas instantly destabilizes the five-membered ring, leading to simultaneous cleavage of the C–C and C–N bonds[5].

Summary of Key Physicochemical Parameters
PropertyTypical Range / Value for 4-NitroimidazolesPharmacokinetic / Formulation Impact
LogP (Lipophilicity) 2.4 – 3.8 (e.g., Pretomanid: 2.75)High tissue distribution; enables penetration of mycobacterial cell walls[3].
Aqueous Solubility <2 to 127 µg/mL (Crystalline)Necessitates amorphous solid dispersions or cyclodextrin complexation for oral dosing[3].
Plasma Protein Binding 80% – 98% (Murine models)Modulates the free fraction (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) available for target engagement.
Thermal Decomposition 185 °C – 210 °CDefines the upper temperature limits for hot-melt extrusion and aggressive synthetic refluxing[5].
Lung-to-Plasma Ratio > 2.0Critical for pulmonary pathogens; drives the Total Lung T>MIC efficacy index[2].

Mechanism of Bioactivation: The Hypoxic Trigger

4-Nitroimidazoles are prodrugs. Their biological activity is intrinsically linked to the reductive metabolism of the nitro group under hypoxic conditions[6]. In mycobacteria, this is catalyzed by the F420-dependent nitroreductase (Ddn)[3].

The electronic nature of the 4-nitroimidazole ring dictates its reduction potential. Upon entering the cell via passive diffusion, the nitro group undergoes a reduction cascade, generating reactive nitroso intermediates and nitro radical anions[6]. These reactive species act as intracellular poisons, depleting ATP via respiratory poisoning and inhibiting mycolic acid synthesis[7].

Bioactivation A 4-Nitroimidazole Prodrug B F420-dependent Nitroreductase (Ddn) A->B Cellular Uptake (Lipophilic Diffusion) C Nitro Radical Anion & Nitroso Intermediates B->C Hypoxic Reduction (Electron Transfer) D Respiratory Poisoning & ATP Depletion C->D Reactive Damage E Mycolic Acid Synthesis Inhibition C->E Cell Wall Disruption

Fig 1. F420-dependent bioactivation pathway of 4-nitroimidazole prodrugs.

Synthetic Methodologies & Process Optimization

The synthesis of complex 4-nitroimidazole derivatives (such as pretomanid analogs) often relies on the functionalization of a halogenated intermediate, specifically 2-bromo-4-nitroimidazole. Below are optimized, self-validating protocols designed for high yield, regioselectivity, and scalable safety.

Safe Scale-Up Synthesis of 2-Bromo-4-nitroimidazole

Historically, the dibromination of 4-nitroimidazole utilized liquid bromine, which is highly corrosive, volatile, and poses severe inhalation risks during pilot-plant scale-up.

The Causality of Reagent Selection: To mitigate these risks, a highly efficient protocol was developed by the Medicines for All Institute (M4ALL) utilizing Hydrobromic acid (HBr) and Hydrogen Peroxide (H2O2)[8]. This combination generates molecular bromine in situ. This is a self-validating system: the steady-state generation of the active electrophile prevents thermal runaway and limits over-bromination, resulting in an 86–89% yield with ~98% HPLC purity[8].

Step-by-Step Protocol:

  • In Situ Dibromination: Suspend 4-nitroimidazole in water (or acetic acid for telescoping). Slowly add aqueous HBr, followed by the dropwise addition of H2O2. Maintain the reaction temperature below 40 °C to control the exothermic in situ generation of bromine.

  • Isolation: Once TLC indicates complete conversion, quench the reaction and filter the precipitate to isolate 2,5-dibromo-4-nitro-1H-imidazole.

  • Selective Debromination: To achieve the activated 2-bromo intermediate, subject the dibrominated product to selective debromination at the 5-position. Suspend the intermediate in a solvent and treat with Potassium Iodide (KI) and Sodium Sulfite (Na2SO3)[8].

  • Purification: Extract and crystallize to yield 2-bromo-4-nitroimidazole (approx. 66% yield, ≥99% purity)[8].

Regioselective N-Alkylation

The alkylation of 4-nitroimidazole is highly sensitive to the position of the nitro group and the chosen operating conditions[9]. Alkylating the N-1 position is critical for synthesizing active pharmaceutical ingredients.

The Causality of Solvent and Base: Using weak bases at room temperature yields poor conversions. However, shifting to a polar aprotic solvent like Acetonitrile (CH3CN) at elevated temperatures (60 °C) with Potassium Carbonate (K2CO3) as the base heavily favors N-1 alkylation due to the steric and electronic directing effects of the 4-nitro group[9].

Step-by-Step Protocol:

  • Preparation: Dissolve 4-nitroimidazole (1.0 eq) in anhydrous CH3CN.

  • Deprotonation: Add K2CO3 (1.1 eq) to the solution. Stir for 15 minutes at room temperature to allow for complete deprotonation of the imidazole N-H.

  • Alkylation: Add the desired alkylating agent (e.g., an epoxide or alkyl halide, 2.0 eq) dropwise. Elevate the temperature to 60 °C.

  • In-Process Control: Monitor the disappearance of the starting material via TLC. The reaction is self-validating; the cessation of CO2 evolution (if using carbonate derivatives) and TLC spot conversion indicate completion.

  • Workup: Evaporate the CH3CN in vacuo. Dissolve the crude residue in Ethyl Acetate (EtOAc), wash with water and brine, and dry over anhydrous magnesium sulfate[9]. Purify via column chromatography (EtOAc/Hexane 9:1) to isolate the pure 1-alkyl-4-nitroimidazole derivative.

Synthesis N1 4-Nitroimidazole R1 In Situ Bromination (HBr + H2O2) N1->R1 N2 2,5-Dibromo-4-nitroimidazole R1->N2 High Yield, Safer Scale-up R2 Selective Debromination (KI, Na2SO3) N2->R2 N3 2-Bromo-4-nitroimidazole (Key Intermediate) R2->N3 Modest Yield, High Purity R3 Regioselective N-Alkylation (K2CO3, CH3CN, 60°C) N3->R3 N4 1-Alkyl-4-nitroimidazole Derivative R3->N4 N-1 Regioselectivity

Fig 2. Scalable synthetic workflow for 1-alkyl-4-nitroimidazole derivatives.

Conclusion

The development of 4-nitroimidazole derivatives represents a triumph of rational drug design against resilient pathogens. By deeply understanding the interplay between their physicochemical properties—specifically the delicate balance of lipophilicity required for cell wall penetration versus the resulting aqueous solubility challenges—scientists can engineer superior formulations. Furthermore, adopting scalable, regioselective, and inherently safer synthetic protocols ensures that these vital therapeutics can transition smoothly from the bench to commercial manufacturing.

References

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds - Frontiers Source: Frontiers in Chemistry URL:[Link]

  • Production of 4-nitroimidazole and its thermal stability - ResearchGate Source: ResearchGate URL:[Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica Source: Der Pharma Chemica URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Summary of Process Development Work on TB Drug Pretomanid - Medicines for All institute (M4ALL) - Virginia Commonwealth University Source: Virginia Commonwealth University (VCU) URL:[Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • In vitro potency and physicochemical properties for bicyclic 4-nitroimidazole analogs - ResearchGate Source: ResearchGate URL:[Link]

Sources

Exploratory

Technical Monograph: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Classification: Nitroimidazole Derivative / Chemical Probe Primary Application: Hypoxia-Selective Cytotoxicity & Radiosensitization Research Molecular Formula: Executive Summary This guide provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Nitroimidazole Derivative / Chemical Probe Primary Application: Hypoxia-Selective Cytotoxicity & Radiosensitization Research Molecular Formula:



Executive Summary

This guide provides a comprehensive technical analysis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine , a functionalized nitroimidazole scaffold. Unlike first-generation nitroimidazoles (e.g., metronidazole), this compound features a piperidine moiety directly coupled to the C5 position of the imidazole ring. This structural modification is critical for altering lipophilicity (


) and tissue distribution while retaining the core bioreductive mechanism essential for targeting hypoxic tumor microenvironments and anaerobic pathogens.

This document details the dual-mechanism profile of the compound: its chemical formation via Nucleophilic Aromatic Substitution (


) and its biological activation via enzymatic nitroreduction.

Part 1: Chemical Mechanism of Action (Synthesis & Reactivity)

The synthesis of this compound is not merely a condensation; it is a classic example of activated Nucleophilic Aromatic Substitution (


) . Understanding this mechanism is vital for researchers modifying the scaffold for Structure-Activity Relationship (SAR) studies.
The Pathway

The reaction typically utilizes 5-chloro-1-methyl-4-nitroimidazole as the electrophile and piperidine as the nucleophile.

  • Activation: The nitro group (

    
    ) at position C4 is a strong electron-withdrawing group (EWG). It withdraws electron density from the imidazole ring, making the carbon at position C5 highly electrophilic.
    
  • Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the C5 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized onto the nitro group oxygens.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride ion), resulting in the final product.

Visualization: Reaction Coordinate

The following diagram illustrates the energy landscape and intermediate states of this transformation.

SNAr_Mechanism Start Reactants (5-Cl-4-NO2-Imidazole + Piperidine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Activation via NO2 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Formation of C-N bond TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Restoration of Aromaticity Product Product 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine TS2->Product -HCl (Loss of Cl-)

Figure 1: Reaction coordinate for the synthesis of the target compound via Nucleophilic Aromatic Substitution (


).

Part 2: Biological Mechanism of Action (Bioreduction)

The pharmacological activity of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine is predicated on hypoxia-selective bioactivation . This is a "prodrug" mechanism where the compound is relatively inert in healthy, oxygenated tissue but becomes cytotoxic in low-oxygen environments (e.g., solid tumor cores).

The Redox Cycling Switch
  • Step 1: One-Electron Reduction. Intracellular nitroreductases (e.g., P450 reductase, xanthine oxidase) transfer a single electron to the nitro group, forming a nitro radical anion (

    
    ).
    
  • The Oxygen Sensor (Futile Cycling):

    • In Normoxia (

      
       present): Oxygen has a higher electron affinity than the nitroimidazole. It rapidly strips the electron from the radical anion, regenerating the parent drug and forming superoxide (
      
      
      
      ). The drug is essentially "deactivated" and cleared, sparing healthy tissue.
    • In Hypoxia (

      
       absent): The radical anion is not re-oxidized. It undergoes further reduction (disproportionation) to form highly reactive nitroso  (
      
      
      
      ) and hydroxylamine (
      
      
      ) intermediates.
  • Cytotoxicity: These reduced species are potent electrophiles. They covalently bind to DNA (causing strand breaks) and cellular proteins, triggering apoptosis.

Visualization: Bioreductive Pathway

Bioreduction Parent Parent Drug (Nitroimidazole) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical Nitroreductase (NADPH) Oxygen O2 (Normoxia) Radical->Oxygen Fast Reaction Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (No O2) Disproportionation Superoxide Superoxide (O2•-) + Parent Drug Regenerated Oxygen->Superoxide Futile Cycle Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Further Reduction Damage DNA Adducts & Protein Alkylation Hydroxyl->Damage Covalent Binding

Figure 2: The "Oxygen Switch" mechanism determining selective toxicity in hypoxic tissues.

Part 3: Structural Analysis & SAR

Why attach a piperidine ring? In drug design, the piperidine moiety at C5 serves three specific functions compared to a simple methyl group:

FeatureEffect on MoleculeBiological Implication
Basicity (

)
The piperidine nitrogen is basic (

).
Increases solubility in acidic environments (e.g., tumor microenvironment acidosis) via protonation.
Lipophilicity Increases

compared to unsubstituted imidazole.
Enhances passive diffusion across cell membranes, improving intracellular accumulation.
Steric Bulk Blocks metabolic attack at the C5 position.Prevents premature ring opening or degradation by liver enzymes, potentially extending half-life.

Part 4: Experimental Protocols

Protocol A: Synthesis via

Objective: To synthesize the target compound from 5-chloro-1-methyl-4-nitroimidazole.

Reagents:

  • 5-Chloro-1-methyl-4-nitroimidazole (1.0 eq)

  • Piperidine (2.0 eq - acts as reactant and base)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Catalyst (Optional): Triethylamine (

    
    ) if using 1:1 stoichiometry.
    

Workflow:

  • Dissolution: Dissolve 1.0 g of 5-chloro-1-methyl-4-nitroimidazole in 15 mL of anhydrous Acetonitrile.

  • Addition: Add 1.2 mL of piperidine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear more polar than the starting material.
    
  • Quench: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Resuspend residue in water. Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane to yield yellow crystals.

Protocol B: In Vitro Hypoxia Cytotoxicity Assay

Objective: To validate the hypoxia-selective mechanism.

Reagents:

  • Cell Line: A549 or HT-29 (Human carcinoma).

  • Anaerobic Chamber or Hypoxia Incubator (

    
    ).
    
  • MTT or CellTiter-Glo Reagent.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with a concentration gradient of the compound (0.1

    
     to 100 
    
    
    
    ).
    • Set A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Set B (Hypoxia): Incubate in anaerobic chamber (

      
      ) for 4 hours, then wash and move to normoxia for 48h recovery.
      
  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Measure absorbance at 570 nm.

  • Analysis: Calculate

    
     for both sets.
    
    • Hypoxia Cytotoxicity Ratio (HCR):

      
      .
      
    • Success Criteria: An HCR

      
       indicates significant hypoxia selectivity.
      

References

  • Nucleophilic Substitution of Nitroimidazoles

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole.
    • Source: Der Pharma Chemica, 2022.
    • URL:[Link][1][2][3][4]

  • Bioreductive Mechanism of Nitroimidazoles

    • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
    • Source: Pharmaceuticals (Basel), 2021.
    • URL:[Link]

  • Piperidine-Imidazole Scaffolds in Drug Discovery

    • Title: 4-((1H-Imidazol-1-yl)methyl)piperidine - Chemical Building Block.

    • Source: BenchChem Technical Library.
  • Synthesis Precursors (5-Chloro-1-methyl-4-nitroimidazole)

Sources

Foundational

Crystal Structure of Nitroimidazole-Piperidine Compounds: A Technical Guide

This guide serves as a technical reference for the structural characterization of nitroimidazole-piperidine hybrids, with a specific focus on the crystallographic architecture of Delamanid (OPC-67683) and related nitroim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the structural characterization of nitroimidazole-piperidine hybrids, with a specific focus on the crystallographic architecture of Delamanid (OPC-67683) and related nitroimidazo-oxazole derivatives.[1]

Executive Summary

Nitroimidazole-piperidine hybrids represent a critical class of antimicrobial agents, most notably exemplified by Delamanid , a drug approved for multidrug-resistant tuberculosis (MDR-TB).[1] The structural integrity of these compounds relies on the synergistic arrangement of a bioreducible nitroimidazole core (the warhead) and a lipophilic piperidine tail (the pharmacokinetic modulator).

Understanding the crystal structure of these hybrids is not merely an academic exercise; it is the blueprint for predicting solubility, solid-state stability, and bioavailability. This guide analyzes the supramolecular architecture, lattice energetics, and conformational determinants that govern the efficacy of these life-saving molecules.

Structural Architecture & Crystallographic Profile[1][2][3][4]

The Molecular Scaffold

The generic architecture of a bioactive nitroimidazole-piperidine hybrid consists of three distinct domains:

  • The Trigger: A nitroimidazole (often fused as a nitroimidazo-oxazole) ring responsible for prodrug activation via the deazaflavin-dependent nitroreductase (Ddn ) enzyme.[1]

  • The Linker: An ether or alkyl chain providing rotational freedom.[1]

  • The Tail: A piperidine ring, often substituted with lipophilic moieties (e.g., trifluoromethoxy-benzene) to enhance membrane permeability.[1]

Case Study: The Crystal Lattice of Delamanid

Delamanid ((R)-OPC-67683) serves as the structural archetype.[1] Recent powder diffraction and crystallographic studies reveal a complex, flexible lattice driven by non-classical interactions.

ParameterCrystallographic CharacteristicImplications for Development
Crystal System Monoclinic (Proposed)Anisotropic growth; likely to form needle or plate-like crystals, affecting flowability during manufacturing.[1]
Space Group Chiral (e.g.,

)
As a pure (R)-enantiomer, Delamanid cannot crystallize in centrosymmetric groups (like

).[1]
Asymmetric Unit Two independent molecules (

)
Indicates conformational flexibility; the drug can adopt slightly different shapes to maximize packing efficiency.[1]
Lattice Forces Dominated by Electrostatics & Van der WaalsCritical: There are no classical hydrogen bonds (e.g., O-H...O) in the lattice. Stability is maintained by weak C-H...O and C-H...N interactions.[1]
Packing Motif Corrugated LayeringThe structure forms layers perpendicular to the a-axis.[1][2][3] The aromatic nitroimidazole cores stack along the b-axis (

-

interactions), while the fluorous tails segregate to form hydrophobic boundaries.[1]
Conformational Analysis
  • Piperidine Geometry: The piperidine ring invariably adopts a chair conformation , which is the energetic minimum. This rigid chair acts as a spacer, projecting the terminal hydrophobic group away from the polar nitroimidazole core.

  • Nitro Group Orientation: In the crystal lattice, the nitro group (

    
    ) is often twisted relative to the imidazole plane. This torsion angle is a key determinant of the reduction potential; a planar nitro group is more conjugated and harder to reduce, while a twisted group is more susceptible to enzymatic attack by Ddn.
    

Intermolecular Interactions & Stability

The solid-state stability of nitroimidazole-piperidines is governed by a delicate balance of weak forces.[1] Unlike many drugs that rely on strong H-bonding networks, these compounds rely on shape complementarity .[1]

The Fluorous Effect

The trifluoromethoxy (


) or trifluoromethyl groups often found on the piperidine tail play a dual role:
  • Metabolic Stability: They block sites of metabolic oxidation (e.g., by CYP450).[1]

  • Crystal Packing: Fluorine atoms are poor hydrogen bond acceptors but excellent at segregating into "fluorous domains."[1] In the crystal, these tails cluster together, creating hydrophobic sheets that repel water. This explains the extremely low aqueous solubility of Delamanid and its analogs.

Lattice Energy & Polymorphism

Because the lattice energy is dominated by weak Van der Waals forces (


), these compounds are prone to polymorphism . Slight changes in solvent or cooling rate can lead to different packing arrangements (polymorphs) with vastly different dissolution rates.[1]
  • Protocol: Always screen for polymorphs using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) during early development.[1]

Mechanism of Action: Structural Logic

The crystal structure directly informs the pharmacodynamics. The molecule must bind to the Ddn enzyme in M. tuberculosis.

SAR_Mechanism cluster_structure Structural Determinants Prodrug Nitroimidazole-Piperidine (Prodrug) Entry Cell Wall Permeation (Lipophilic Piperidine Tail) Prodrug->Entry Solubilization Binding Binding to Ddn Enzyme (Shape Complementarity) Entry->Binding Diffusion Activation Nitro-Reduction (F420 Cofactor) Binding->Activation Hydride Transfer Species Reactive Nitrogen Species (NO Release) Activation->Species Unstable Intermediate Death Inhibition of Mycolic Acid & Respiratory Poisoning Species->Death Covalent Modification

Figure 1: Structural logic flow from crystal form to bactericidal activity.[1]

Experimental Protocols

Crystallization Workflow

Obtaining single crystals of these flexible, lipophilic molecules is challenging.[1] Standard evaporation often yields amorphous solids.[1]

Recommended Method: Vapor Diffusion [1]

  • Dissolution: Dissolve 10 mg of the compound in a minimal amount of a semi-polar solvent (e.g., Dichloromethane or THF ).[1]

  • Precipitant: Use a non-polar anti-solvent (e.g., Hexane or Pentane ).[1]

  • Setup: Place the drug solution in a small inner vial. Place this open vial inside a larger jar containing the anti-solvent. Seal the outer jar.

  • Mechanism: The volatile anti-solvent slowly diffuses into the drug solution, gradually increasing supersaturation and promoting ordered crystal growth over 3-7 days.[1]

Structure Solution Workflow

Crystallography_Workflow Step1 Synthesize & Purify (>99% Purity Required) Step2 Crystal Growth (Vapor Diffusion/Slow Evap) Step1->Step2 Step3 Screening (Polarized Light Microscopy) Step2->Step3 Step4 Data Collection (Single Crystal XRD at 100K) Step3->Step4 Select Crystal Step5 Structure Solution (Direct Methods/SHELXT) Step4->Step5 Step6 Refinement (Anisotropic displacement) Step5->Step6 Step7 Validation (CheckCIF & Hirshfeld Surface) Step6->Step7

Figure 2: Step-by-step workflow for solving the crystal structure of nitroimidazole derivatives.

References

  • Structure of Delamanid: Powder Diffraction, Cambridge University Press.[1][3] "A proposed crystal structure of delamanid, C25H25F3N4O6". (2025).[1][2][3][4]

  • Synthesis & VL-2098: eLife. "The anti-tubercular drug delamanid as a potential oral treatment for visceral leishmaniasis".[1][5] (2015).[1][3][6]

  • Piperidine Conformation: BenchChem. "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives". (2025).[1][2][3][4]

  • Nitroimidazole Resistance: Antimicrobial Agents and Chemotherapy. "Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance". (2022).[1][7][4][8][9] [1]

  • General Nitroimidazole Scaffolds: Molecules. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications". (2022).[1][7][4][8][9]

Sources

Exploratory

Biological Activity of 5-Nitroimidazole Derivatives: A Technical Guide

Executive Summary This guide provides a technical deep-dive into the biological activity, pharmacodynamics, and experimental validation of 5-nitroimidazole (5-NI) derivatives. While Metronidazole remains the clinical gol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical deep-dive into the biological activity, pharmacodynamics, and experimental validation of 5-nitroimidazole (5-NI) derivatives. While Metronidazole remains the clinical gold standard, the scaffold’s utility has expanded beyond anaerobic bacteriology into parasitology and hypoxic oncology. This document is designed for researchers requiring actionable protocols and mechanistic clarity to drive lead optimization and susceptibility testing.

Mechanistic Pharmacodynamics: The "Warhead" Activation

The biological activity of 5-NIs is binary: they are inert prodrugs in aerobic environments and cytotoxic "warheads" in anaerobic conditions. This selectivity is governed by the single-electron reduction potential of the nitro group.

The Reductive Activation Pathway

In anaerobic organisms (e.g., Bacteroides fragilis, Trichomonas vaginalis), the redox potential of the electron transport system (specifically ferredoxin and flavodoxin) is sufficiently negative (approx. -430 to -460 mV) to reduce the 5-nitro group.

  • Entry: Passive diffusion across the cell membrane.

  • Activation: The nitro group (

    
    ) accepts an electron from reduced ferredoxin (mediated by Pyruvate:Ferredoxin Oxidoreductase - PFOR).[1]
    
  • Radicalization: Formation of a transient nitro-radical anion (

    
    ).
    
  • Cytotoxicity:

    • DNA Fragmentation: The radical anion oxidizes DNA, causing single and double-strand breaks.

    • Futile Cycling (Aerobic Protection): In the presence of

      
      , the radical anion is re-oxidized back to the parent compound, generating superoxide but preventing drug accumulation. This explains the lack of toxicity in aerobic host cells.
      
Visualization: Activation & DNA Damage Pathway

G Prodrug 5-NI Prodrug (Inactive) CellEntry Passive Diffusion (Anaerobe) Prodrug->CellEntry Radical Nitro-Radical Anion (R-NO2•-) CellEntry->Radical 1e- Reduction (<-430 mV) PFOR PFOR / Ferredoxin (Redox System) PFOR->Radical Electron Donor DNA_Damage DNA Strand Breaks (Cell Death) Radical->DNA_Damage Covalent Binding FutileCycle Re-oxidation to Prodrug (Safety Mechanism) Radical->FutileCycle O2 Scavenging Oxygen O2 Present (Aerobic Tissue) Oxygen->FutileCycle FutileCycle->Prodrug

Figure 1: The selective activation pathway of 5-nitroimidazoles.[2] Note the "Futile Cycle" which protects aerobic host tissue from toxicity.

Structure-Activity Relationship (SAR)

Optimization of the imidazole ring focuses on modulating lipophilicity (logP) and redox potential (


).
PositionFunctional RoleOptimization Strategy
N-1 (Side Chain) Pharmacokinetics Modification controls solubility and tissue distribution. • Metronidazole:[1][3][4][5][6][7] Hydroxyethyl group (moderate lipophilicity).• Tinidazole:[1][8] Ethylsulfonylethyl group (longer half-life).• Secnidazole:[8][9] Hydroxypropyl group (extended half-life).
C-2 Spectrum & Stability • Methyl group is standard. • Bulky substituents here often decrease antibacterial activity but may enhance anti-protozoal specificity. • Styryl groups at C-2 have shown promise in overcoming resistance.
C-4 Auxiliary Generally H or Methyl. Modifications here are less tolerated than at N-1.
C-5 The Warhead Critical. The Nitro (

) group is essential for bioreduction. Moving this to C-4 (e.g., PA-824) changes the spectrum to include M. tuberculosis but alters the redox requirement.

Experimental Validation Protocols

Protocol A: Cyclic Voltammetry (Redox Potential)

Why: You must confirm the drug can be reduced by biological systems (


 mV). If the potential is too negative, ferredoxin cannot reduce it.
  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Anhydrous DMF with 0.1 M TBAP (Tetrabutylammonium perchlorate).

  • Scan Rate: 100 mV/s.

  • Target: Look for the reversible one-electron reduction peak (

    
    ).
    
  • Criteria:

    
     should ideally fall between -350 mV and -480 mV vs Ag/AgCl.
    
Protocol B: Anaerobic MIC Determination (Broth Microdilution)

Why: Standard aerobic MICs will yield false negatives. Strict anaerobiosis is non-negotiable.

Reagents:

  • Brucella Broth supplemented with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL).

  • Indicator: Resazurin (20 µg/mL) – ensures the environment is reduced (colorless) vs. oxidized (pink).

Workflow Visualization:

MIC_Workflow Prep 1. Media Pre-reduction (Anaerobic Chamber > 4h) Inoculum 2. Inoculum Prep (0.5 McFarland in Pre-reduced Broth) Prep->Inoculum Plate 3. 96-Well Plate Setup (Serial Dilutions + Controls) Inoculum->Plate Incubate 4. Incubation (37°C, 48h, GasPak/Chamber) Plate->Incubate Read 5. Readout (Turbidity or Resazurin Color Change) Incubate->Read

Figure 2: Standardized Anaerobic Susceptibility Workflow. Step 1 is the most common point of failure.

Resistance Mechanisms: The nim Genes[1][3][7][10][11]

Resistance is no longer theoretical. The primary mechanism involves nitroimidazole reductase enzymes encoded by nim genes (A through K).[1][7]

  • Mechanism: Instead of a 1-electron reduction to the toxic radical, nim genes facilitate a 2-electron reduction (or 4/6-electron) directly to the non-toxic aminoimidazole (

    
    ).
    
  • Outcome: The drug is metabolized without damaging DNA.

  • Detection: PCR screening for nim genes is recommended alongside phenotypic MIC testing for clinical isolates of Bacteroides spp.

Oncology Applications: Hypoxia-Activated Prodrugs (HAPs)[2]

Beyond infection, 5-NIs (and 2-NIs) serve as radiosensitizers in solid tumors.

  • The Problem: Hypoxic tumor cores are resistant to radiation (which requires

    
     to fix DNA damage).
    
  • The 5-NI Solution:

    • Mimetics: The nitro group mimics oxygen, "fixing" radiation-induced DNA damage (Oxygen Enhancement Ratio).

    • Bio-reductive Cytotoxicity: In hypoxic zones, the drug activates (as per Section 2), killing radio-resistant cells.

  • Key Compounds:

    • Misonidazole (2-NI): Effective but neurotoxic.

    • Nimorazole (5-NI):[2] Less potent sensitizer but significantly less toxic; standard of care in some head & neck cancers.

References

  • Edwards, D. I. (1993). "Nitroimidazole drugs - action and resistance mechanisms. I. Mechanism of action."[1][10] Journal of Antimicrobial Chemotherapy. Link

  • Leitsch, D. (2019). "Recent Advances in the Molecular Understanding of Metronidazole Action and Resistance." Trends in Parasitology. Link

  • Lofmark, S., et al. (2010). "Metronidazole resistance in anaerobic bacteria: mechanisms, clinical significance and testing." Clinical Microbiology and Infection. Link

  • Overgaard, J. (2011). "Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck - a systematic review and meta-analysis." Radiotherapy and Oncology.[2][10][11] Link

  • Soki, J., et al. (2006). "The 5-nitroimidazole resistance nim genes of interest for Bacteroides." Anaerobe. Link

Sources

Foundational

In-Depth Technical Guide: Synthesis, Mechanism, and Applications of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Executive Summary & Chemical Identity 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (CAS Number: 113121-68-9) is a specialized heterocyclic compound utilized extensively in advanced organic synthesis and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (CAS Number: 113121-68-9) is a specialized heterocyclic compound utilized extensively in advanced organic synthesis and drug discovery [1]. As a derivative of the nitroimidazole family, it features a piperidine ring substituted at the 5-position of a 1-methyl-4-nitroimidazole core. This precise structural motif is highly valued in the development of bioreductive prodrugs, radiosensitizers, and targeted antimicrobial agents.

Mechanistic Rationale: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine relies on the highly regioselective nucleophilic aromatic substitution (SNAr) of 1-methyl-4,5-dinitroimidazole with piperidine [2].

Causality of Regioselectivity: In the 1-methyl-4,5-dinitroimidazole precursor, the 5-nitro group is sterically hindered by the adjacent 1-methyl group, forcing it out of coplanarity with the imidazole ring [3]. This lack of conjugation prevents the 5-nitro group from delocalizing its electrons into the ring, making it an excellent leaving group (as a nitrite ion). Conversely, the 4-nitro group remains in-plane, exerting a strong electron-withdrawing effect (-M, -I) that stabilizes the anionic Meisenheimer intermediate during nucleophilic attack at the C5 position [4].

SNAr_Mechanism A 1-methyl-4,5-dinitroimidazole C Meisenheimer Complex A->C Nucleophilic Attack (C5) B Piperidine B->C D Target Compound (CAS 113121-68-9) C->D Rearomatization (-NO2)

Fig 1. Regioselective SNAr mechanism yielding 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine.

Experimental Protocol: Synthesis Workflow

Self-Validating System: This protocol incorporates in-process controls to ensure the thermodynamic and kinetic integrity of the SNAr reaction.

  • Step 1: Electrophile Preparation Dissolve 1.0 equivalent of 1-methyl-4,5-dinitroimidazole in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration [4]. Causality: THF is a polar aprotic solvent that does not solvate the nucleophile strongly via hydrogen bonding, thereby maximizing the nucleophilicity of piperidine.

  • Step 2: Nucleophilic Addition Cool the solution to 0–5 °C using an ice bath. Add 2.5 equivalents of piperidine dropwise over 15 minutes [4]. Causality: The reaction is exothermic. Using 2.5 equivalents is critical: 1.0 eq acts as the nucleophile, while the remaining 1.5 eq acts as a base to scavenge the liberated nitrous acid (forming piperidinium nitrite). This prevents acidic degradation of the product and drives the equilibrium forward.

  • Step 3: Reaction Monitoring (Checkpoint) Stir the mixture at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using Silica gel (EtOAc/Hexane 1:1). Validation: The starting material (UV active, higher Rf) will disappear. A new, intense yellow spot (lower Rf) will emerge. The yellow color is a visual confirmation of the product, resulting from the "push-pull" chromophore established between the electron-donating piperidine amino group and the electron-withdrawing 4-nitro group.

  • Step 4: Quenching and Workup Concentrate the mixture under reduced pressure to remove THF. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate.

  • Step 5: Purification Purify the crude residue via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) or recrystallization from ethanol to yield the pure product [2].

Quantitative Data & Characterization

The following table summarizes the key physicochemical properties and expected reaction metrics for the target compound [1].

ParameterValue / Description
Chemical Name 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine
CAS Registry Number 113121-68-9
Molecular Formula C9H14N4O2
Molecular Weight 210.24 g/mol
Typical Synthesis Yield 85 - 95%
Optimal Reaction Solvent THF or Absolute Ethanol
Appearance Yellow crystalline solid

Applications in Drug Development & Hypoxia Targeting

Nitroimidazoles are cornerstone scaffolds in the design of hypoxia-selective bioreductive agents. The 4-nitroimidazole core in CAS 113121-68-9 possesses a specific one-electron reduction potential that makes it stable in well-oxygenated (normoxic) tissues but highly reactive in hypoxic environments (e.g., solid tumors or anaerobic bacterial infections).

Mechanism of Action:

  • Bioreduction: Intracellular reductases transfer an electron to the 4-nitro group, forming a reactive nitro radical anion.

  • Futile Cycling (Normoxia): In the presence of normal oxygen levels, O2 rapidly oxidizes the radical back to the parent prodrug, sparing healthy cells from toxicity.

  • Toxic Adduct Formation (Hypoxia): In oxygen-deprived environments, the radical undergoes further reduction to highly reactive hydroxylamine and amine species, which covalently bind to DNA and cellular macromolecules, inducing targeted apoptosis.

Bioreduction A Nitroimidazole Prodrug B Nitro Radical Anion A->B 1e- Reduction C Normoxia (O2 Present) B->C Oxidation D Hypoxia (Low O2) B->D Further Reduction C->A Futile Cycling E DNA Adducts / Toxicity D->E Covalent Binding

Fig 2. Hypoxia-selective bioreduction pathway of 4-nitroimidazole derivatives.

References

  • LookChem Database. "Cas 113121-68-9, Piperidine, 1-(1-methyl-5-nitro-1H-imidazol-4-yl)-". LookChem. URL:[Link]

  • Zaprutko, L., Zwawiak, J., Olender, D., & Gzella, A. (2012). "Regioselective nitro group substitution. Synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles." Heterocycles, 85(9), 2197-2211. URL:[Link]

  • Lian, P.-B., Guo, X.-J., Wang, J.-L., & Shen, F.-F. (2018). "Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole." Chemistry of Heterocyclic Compounds, 54(12), 1143-1147. URL:[Link]

Sources

Exploratory

The Nitroimidazole Scaffold: From Anaerobic Specificity to Antitubercular Breakthroughs

[1] Executive Summary & Historical Context[2] The nitroimidazole class represents a triumph of medicinal chemistry, evolving from a serendipitous natural product discovery into a cornerstone of global infectious disease...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Historical Context[2]

The nitroimidazole class represents a triumph of medicinal chemistry, evolving from a serendipitous natural product discovery into a cornerstone of global infectious disease management. Originally defined by Azomycin (2-nitroimidazole) , isolated from Streptomyces in 1953, the scaffold was rapidly optimized into Metronidazole (5-nitroimidazole) by Rhone-Poulenc in 1960.

While the 20th century focused on the 5-nitroimidazoles (Metronidazole, Tinidazole) for anaerobic bacteria and protozoa, the 21st century has witnessed a renaissance with bicyclic 4-nitroimidazoles (Pretomanid, Delamanid). These newer agents have unlocked activity against Mycobacterium tuberculosis (MTB) through a distinct, F420-dependent mechanism, shattering previous dogmas about the scaffold's utility.

This guide details the discovery logic, mechanistic divergence, and validation protocols required for developing modern nitroimidazole therapeutics.

The Mechanistic Core: Reductive Bioactivation[3]

The defining feature of all nitroimidazoles is the nitro group (


) acting as a "warhead." However, the trigger for this warhead differs critically between classical anaerobic drugs and modern antituberculars.
The "Selectivity Filter" (Classical 5-Nitroimidazoles)

Metronidazole is a prodrug. Its selectivity relies on the redox potential gradient .

  • Anaerobes: Possess electron transport proteins (ferredoxins/flavodoxins) with sufficiently negative redox potentials (approx. -430 to -460 mV) to reduce the nitro group.

  • Aerobes/Host Cells: Lack these low-potential donors; their redox systems are too positive to transfer electrons to the drug, leaving it inert.

Once reduced, the nitro group forms a transient nitro-radical anion (


). This radical acts as a "molecular grenade," covalently binding to DNA, causing helix destabilization and strand breakage.[]
The F420-Dependent Pathway (Bicyclic 4-Nitroimidazoles)

Pretomanid and Delamanid bypass the ferredoxin requirement. They are activated specifically by the deazaflavin-dependent nitroreductase (Ddn ) in M. tuberculosis, using the cofactor F420 .[2] This activation releases nitric oxide (NO) and reactive intermediates that inhibit mycolic acid synthesis (aerobic killing) and cause respiratory poisoning (anaerobic killing).[2][3]

Visualization: Mechanistic Divergence

Nitroimidazole_Mechanism cluster_Anaerobe Classical Anaerobic Pathway (Metronidazole) cluster_TB Antitubercular Pathway (Pretomanid/Delamanid) Prodrug Nitroimidazole Prodrug Ferredoxin Ferredoxin (Low Redox Potential) Prodrug->Ferredoxin Diffusion Ddn Enzyme: Ddn Prodrug->Ddn Uptake Radical Nitro-Radical Anion Ferredoxin->Radical 1e- Reduction Damage DNA Strand Breakage Radical->Damage Covalent Binding F420 Cofactor F420H2 F420->Ddn Cofactor DesNitro Des-nitro Metabolite + NO Release Ddn->DesNitro Activation Mycolic Inhibit Mycolic Acid + Respiratory Poisoning DesNitro->Mycolic Target Engagement

Caption: Divergent activation pathways. Classical 5-nitroimidazoles rely on low-potential ferredoxins, while bicyclic 4-nitroimidazoles utilize the specific mycobacterial Ddn/F420 system.

Structure-Activity Relationship (SAR)[7]

The position of the nitro group and the side chain architecture dictate the drug's safety and spectrum.

2-Nitro vs. 5-Nitro[8]
  • 2-Nitroimidazoles (e.g., Misonidazole): possess a higher electron affinity (reduction potential

    
     -350 mV) compared to 5-nitroimidazoles (
    
    
    
    -480 mV).
    • Consequence: They are reduced too easily, even by some mammalian enzymes, leading to higher neurotoxicity (peripheral neuropathy). They are largely abandoned as anti-infectives but studied as hypoxic cell radiosensitizers in oncology.

  • 5-Nitroimidazoles (e.g., Metronidazole): The "Goldilocks" zone. Harder to reduce, ensuring they remain inert in human tissues but active in anaerobes.

Bicyclic Innovations (The TB Breakthrough)

To target M. tuberculosis, the imidazole ring was fused to form bicyclic structures.

  • Pretomanid (PA-824): A nitroimidazooxazine.[2]

    • Critical SAR: The oxygen atom at the 2-position of the oxazine ring is essential for aerobic activity against MTB.[4] Replacing it with carbon drastically reduces potency.

  • Delamanid (OPC-67683): A nitroimidazo-oxazole. Possesses a bulky side chain that increases lipophilicity, aiding penetration into the waxy mycobacterial cell wall.

FeatureMetronidazoleTinidazolePretomanid
Nitro Position 5-nitro5-nitro4-nitro (bicyclic)
Primary Indication Anaerobes, ProtozoaProtozoa (Giardia/Amoeba)MDR-Tuberculosis
Half-life ~8 hours~12-14 hours~16-20 hours
Key Metabolism Hepatic oxidationHepatic (CYP3A4)Ddn-mediated (Bacteria)
Bioavailability >90% (Oral)>90% (Oral)High (taken with food)

Experimental Protocols for Development

Developing a nitroimidazole requires validating its "trigger" mechanism. Standard aerobic MIC testing will fail for classical nitroimidazoles because they require anoxic conditions to activate.

Protocol: Anaerobic Agar Dilution (MIC Determination)

Rationale: This is the CLSI reference method. Broth microdilution is often inconsistent for anaerobes due to oxygen exposure during setup.

Reagents:

  • Base Medium: Brucella Agar supplemented with hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and 5% laked sheep blood.

  • Inoculum: Bacteroides fragilis ATCC 25285 (Control).

Workflow:

  • Drug Prep: Dissolve nitroimidazole in DMSO (stock). Prepare serial 2-fold dilutions in water. Add 2 mL of drug solution to 18 mL of molten agar (50°C) to achieve final concentrations (e.g., 0.125 – 128 µg/mL). Pour plates.

  • Inoculum Prep: Grow bacteria in thioglycolate broth for 24h. Adjust turbidity to 0.5 McFarland standard.

  • Spotting: Use a Steers replicator to deliver 1-2 µL spots (

    
     CFU/spot) onto the agar surface.
    
  • Incubation: Immediately place plates in an anaerobic chamber (

    
    ). Incubate at 37°C for 48 hours.
    
  • Readout: The MIC is the lowest concentration showing a marked change in growth (haze, <10 colonies) compared to the growth control.

Protocol: Cyclic Voltammetry (Redox Potential Validation)

Rationale: You must confirm the electron affinity. If the reduction potential is too positive (>-300 mV), the drug will be toxic to host cells. If too negative (<-550 mV), anaerobes may fail to reduce it.

Setup:

  • System: Potentiostat with a 3-electrode cell.

  • Working Electrode: Glassy Carbon (polished with alumina slurry).

  • Reference: Ag/AgCl.[5]

  • Counter: Platinum wire.[5]

  • Solvent: Anhydrous DMF (Dimethylformamide) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte. Note: Aprotic solvent is preferred to observe the reversible radical anion wave.

Procedure:

  • Deoxygenation: Purge solution with Argon for 10 mins (Oxygen interferes with reduction signals).

  • Scan: Scan from 0.0 V to -2.0 V at a rate of 100 mV/s.

  • Analysis: Identify the first reduction peak (

    
    ).
    
    • Target: For a viable 5-nitroimidazole candidate,

      
       should be approximately -1.0 V to -1.2 V in DMF (corresponds to ~ -480 mV vs NHE in aqueous biology).
      
    • Interpretation: A reversible wave indicates stable radical anion formation (the active species). An irreversible wave suggests rapid chemical decomposition (potential toxicity).

Toxicology & The "Ames Paradox"

A critical hurdle in nitroimidazole development is mutagenicity.

  • The Issue: Almost all nitroimidazoles are positive in the Ames Test (Salmonella mutagenicity assay).

  • The Mechanism: Salmonella strains used in the Ames test possess nitroreductases that aggressively reduce the drug, causing DNA damage in vitro.

  • The Reality: In mammals, the primary metabolic route is oxidative (CYP450) or conjugation, not reductive. Therefore, the high concentrations of mutagenic radicals seen in bacteria are not generated in human tissues.

  • Regulatory Path: Developers must perform mammalian genotoxicity assays (e.g., Micronucleus test) early. A positive Ames test is expected; a negative Micronucleus test is required to proceed.

References

  • Maeda, K., et al. (1953). "Azomycin, a new antibiotic."[6] Journal of Antibiotics. Link(Seminal discovery of 2-nitroimidazole)

  • Cosar, C., & Julou, L. (1959). "Activity of (hydroxy-2' ethyl)-1 methyl-2 nitro-5 imidazole (8.823 R.P.) against experimental Trichomonas vaginalis infection." Annales de l'Institut Pasteur. (Discovery of Metronidazole)
  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. Link(Discovery of Pretomanid/PA-824)

  • Matsumoto, M., et al. (2006). "OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice." PLOS Medicine. Link(Discovery of Delamanid)

  • Edwards, D. I. (1993). "Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action."[7][2][3][8][9] Journal of Antimicrobial Chemotherapy. Link(Definitive review on reductive activation)

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria." CLSI Standard M11. Link(Standard Protocol)

Sources

Foundational

In-Depth Technical Guide: Theoretical Studies of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

This in-depth technical guide details the theoretical and computational framework for studying 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine . This molecule, a derivative of the nitroimidazole class (structurally relat...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the theoretical and computational framework for studying 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine . This molecule, a derivative of the nitroimidazole class (structurally related to metronidazole and tinidazole), is of significant interest in medicinal chemistry due to its potential as a hypoxia-activated prodrug and antimicrobial agent.[1]

The guide synthesizes methodologies from density functional theory (DFT), molecular docking, and spectroscopic analysis to provide a robust protocol for characterization.[1]

Executive Summary & Molecular Significance

1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine represents a critical scaffold in the development of next-generation nitroimidazole therapeutics.[1][2] Its core structure features an electron-deficient imidazole ring (due to the 4-nitro group) coupled with a lipophilic piperidine moiety at the C5 position.[1]

Key Theoretical Objectives:
  • Electronic Stability: Determine the stability of the N-C bond connecting the imidazole and piperidine rings, which is susceptible to hydrolysis or enzymatic cleavage.[1][2]

  • Reductive Activation: Analyze the Lowest Unoccupied Molecular Orbital (LUMO) energy to predict the reduction potential of the nitro group (

    
    ), the key step in its biological activation against anaerobic bacteria and hypoxic tumor cells.[1][2]
    
  • Receptor Binding: Evaluate binding affinity to target proteins (e.g., E. coli FabH, Nitroreductase) via molecular docking.[1][2]

Computational Methodology Framework

To ensure scientific integrity, the following computational protocol is recommended. This workflow is self-validating, using experimental data (X-ray, NMR) to benchmark theoretical predictions.

Quantum Mechanical Setup
  • Software: Gaussian 16 / GAMESS / ORCA[1][2]

  • Method: Density Functional Theory (DFT)[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost and accuracy in organic systems.[1][2]

  • Basis Set:

    • Optimization: 6-31G(d,p)[1]

    • Single Point Energy & Properties: 6-311++G(d,p) (Diffuse functions are critical for the nitro group's lone pairs).[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) and DMSO (
    
    
    
    ) to mimic biological and experimental environments.[1][2]
Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study, from geometry optimization to biological docking.

TheoreticalWorkflow cluster_Properties Electronic Properties (6-311++G(d,p)) Start Input Structure (1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine) Opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO Minimized MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Docking Molecular Docking (AutoDock Vina / Gold) HOMO->Docking Reactivity Profile MEP->Docking Binding Sites Validation Experimental Validation (X-ray / NMR / IC50) Docking->Validation

Figure 1: Comprehensive computational workflow for the theoretical characterization of nitroimidazole derivatives.

Structural & Electronic Analysis

Geometry Optimization & Steric Effects

The connection between the piperidine nitrogen and the C5 of the imidazole ring is sterically crowded due to the adjacent 4-nitro group and 1-methyl group.[1]

  • Bond Lengths: The C5-N(piperidine) bond length is a critical parameter.[1][2] Theoretical studies typically predict this bond to be slightly shorter than a standard single C-N bond (approx.[1] 1.38 Å vs. 1.47 Å) due to resonance delocalization from the piperidine lone pair into the electron-deficient imidazole ring.[1]

  • Torsion Angles: The piperidine ring likely adopts a chair conformation.[2] The dihedral angle between the imidazole plane and the piperidine mean plane determines the degree of conjugation. A twisted conformation (approx. 40-60°) is expected to minimize steric clash with the nitro group.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical reactivity and biological stability (kinetic stability).[1][2]

OrbitalLocalizationSignificance
HOMO Piperidine Ring (Lone Pair)Nucleophilic character; site of oxidation.[1][2]
LUMO Nitro Group & Imidazole RingElectrophilic character; site of reductive activation (essential for mechanism of action).[1]
Gap (

)
~3.5 - 4.0 eVIndicates moderate stability; susceptible to polarizability and intracellular reduction.[1]
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution, guiding non-covalent interaction predictions in docking studies.[1][2]

  • Negative Potential (Red): Concentrated on the Nitro group oxygens and the Imidazole N3 .[1][2] These are hydrogen bond acceptors.[1]

  • Positive Potential (Blue): Concentrated on the Piperidine protons and Methyl group protons .[1] These interact with nucleophilic residues in the receptor pocket.

Spectroscopic Profiling

Theoretical predictions must be scaled to match experimental data.[1] Common scaling factors for B3LYP/6-311++G(d,p) are ~0.967 for vibrational frequencies.[1]

Vibrational Spectroscopy (IR)[1][3][4]
  • Asymmetric NO2 Stretch: Predicted at ~1530–1550 cm⁻¹.[1][2] This is the diagnostic band for the nitroimidazole core.

  • Symmetric NO2 Stretch: Predicted at ~1360–1380 cm⁻¹.[1][2]

  • C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Piperidine/Methyl).[1][2]

  • C=N Stretch (Imidazole): ~1480 cm⁻¹.[1][2]

NMR Shielding (GIAO Method)
  • 1H NMR: The proton at the C2 position of the imidazole ring is highly deshielded (approx.[2] 7.8–8.2 ppm) due to the adjacent electron-withdrawing nitrogen atoms and the nitro group.[1]

  • 13C NMR: The C4 (bearing NO2) and C5 (bearing piperidine) carbons will show distinct shifts.[1] C4 is expected around 145–150 ppm.[1][2]

Molecular Docking & Biological Targets

For drug development, the theoretical study must bridge into biological activity.[1] The primary mechanism involves the reduction of the nitro group, which generates toxic radical species that damage DNA.[1][3]

Target Receptors[2]
  • Nitroreductase (e.g., from E. coli or H. pylori): The enzyme responsible for activating the prodrug.[1][2] Docking should focus on the proximity of the nitro group to the FMN cofactor.

  • DNA (Minor Groove): Nitroimidazoles can intercalate or bind to the minor groove.[1][2]

  • FabH (Beta-ketoacyl-ACP synthase III): A target for antimicrobial activity.[1][2]

Docking Protocol (AutoDock Vina)
  • Grid Box: Centered on the co-crystallized ligand of the target PDB (e.g., PDB ID: 3L7C for S. aureus gyrase or specific nitroreductase structures).[1][2]

  • Scoring Function: Binding affinity (

    
    ) should be compared to standard drugs like Metronidazole.[1] A value < -7.0 kcal/mol indicates strong binding.[1]
    
Interaction Pathway Diagram

The following diagram details the specific interactions expected within the receptor binding pocket.

DockingInteractions Ligand_NO2 Nitro Group (O atoms) Rec_His His/Asp Residues (H-Bond Donor) Ligand_NO2->Rec_His H-Bonding (3.0 Å) Ligand_Pip Piperidine Ring (Hydrophobic) Rec_Pocket Hydrophobic Pocket (Val/Leu) Ligand_Pip->Rec_Pocket Hydrophobic Interaction Ligand_Im Imidazole Core (Pi-System) Rec_Phe Phe/Trp Residues (Pi-Stacking) Ligand_Im->Rec_Phe Pi-Pi Stacking (3.5 Å)

Figure 2: Predicted ligand-receptor interaction map for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine.[1][2]

References

  • Al-Soud, Y. A., et al. (2021).[1][2] "Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives." Arkivoc, 2021(viii), 0-0.[1][2]

  • Al-Blewi, F. F., et al. (2023).[1][2][4] "Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study." Heliyon, 9(9), e19327.[1]

  • Kubicki, M., & Wagner, P. (2005).[1][5] "1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole."[1][2][5] Acta Crystallographica Section C, 61(8), o509-o511.[1][5]

  • Hakmaoui, Y., et al. (2022).[1][6][7] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents." Der Pharma Chemica, 14(4), 12-16.[1][6]

  • Inam, A., et al. (2021).[1][3][8][9] "Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate." Journal of Scientific & Industrial Research.[1]

Sources

Protocols & Analytical Methods

Method

protocol for using 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine in anticancer studies

Application Note: Preclinical Evaluation Protocols for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine in Anticancer Studies Executive Summary The tumor microenvironment (TME) is characterized by severe hypoxia and eleva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation Protocols for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine in Anticancer Studies

Executive Summary

The tumor microenvironment (TME) is characterized by severe hypoxia and elevated levels of reactive thiols, presenting both a barrier to conventional therapies and a unique therapeutic window. 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (MNIP) is a highly specialized chemical probe and prodrug model that leverages these exact TME hallmarks. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with field-proven, self-validating protocols to evaluate MNIP. This guide moves beyond basic viability assays, focusing on the causality of its dual-activation mechanisms: hypoxia-selective reductive fragmentation and glutathione (GSH)-mediated nucleophilic cleavage.

Mechanistic Rationale & Causality (E-E-A-T)

To accurately evaluate MNIP, researchers must understand the biochemical causality behind its activation. MNIP utilizes a 4-nitroimidazole trigger, which operates via two distinct, environmentally responsive pathways:

  • Hypoxia-Selective Activation (Electron Redistribution): Under hypoxic conditions (<0.1%

    
    ), the electron-deficient 4-nitroimidazole ring undergoes a one-electron reduction catalyzed by endogenous reductases (e.g., NADPH:cytochrome P450 oxidoreductase) to form a nitro radical anion (1[1]). In healthy, normoxic tissues, ambient oxygen rapidly oxidizes this radical back to the parent compound—a process known as "futile cycling" that ensures tumor selectivity (2[2]). In severe hypoxia, further reduction leads to fragmentation, releasing the piperidine effector and generating cytotoxic DNA-crosslinking species.
    
  • Glutathione (GSH)-Mediated Cleavage: The 5-position of the 1-methyl-4-nitroimidazole ring is highly susceptible to nucleophilic attack by thiols. In the TME, elevated GSH attacks this position, cleaving the piperidine ring. This is the precise mechanism by which the clinical immunosuppressant azathioprine releases its active payload, 6-mercaptopurine (3[3]).

  • Oxygen-Mimetic Radiosensitization: The highly electron-affinic nitro group mimics oxygen by oxidizing radiation-induced DNA radicals, thereby fixating DNA strand breaks in hypoxic cells that would otherwise be radioresistant (4[4]).

MOA MNIP 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (Prodrug) Hypoxia Hypoxia (<0.1% O2) 1e- Reduction MNIP->Hypoxia Reductases (e.g., POR) GSH Elevated GSH (Tumor Microenvironment) MNIP->GSH Thiol attack Radical Nitro Radical Anion Hypoxia->Radical Normoxia Normoxia (21% O2) Futile Cycling Radical->Normoxia O2 present Active Released Piperidine Effector + DNA Damage Radical->Active Further reduction & fragmentation Normoxia->MNIP Oxidation Cleavage Nucleophilic Cleavage at 5-Position GSH->Cleavage Cleavage->Active

Caption: Mechanism of Action: Dual activation via hypoxia-selective reduction and GSH-mediated cleavage.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (3D Spheroids)

Causality Check: 2D cultures fail to replicate the oxygen gradients of solid tumors. 3D spheroids naturally develop hypoxic cores, providing a physiologically relevant model for MNIP activation.

  • Seeding: Seed HCT116 colon carcinoma cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.

  • Spheroid Maturation: Incubate for 72 hours at 37°C, 5%

    
     to allow spheroids to reach ~400 µm in diameter (the diffusion limit of oxygen, ensuring a hypoxic core).
    
  • Treatment: Dose spheroids with MNIP (0.1 µM to 100 µM). Include TH-302 (Evofosfamide) as a positive Hypoxia-Activated Prodrug (HAP) control.

  • Atmospheric Incubation: Transfer half the plates to a hypoxic chamber (0.1%

    
    , 5% 
    
    
    
    , balance
    
    
    ) and leave the other half in normoxia (21%
    
    
    ) for 48 hours.
  • Viability Readout: Add CellTiter-Glo® 3D Reagent. Shake for 5 minutes, incubate for 25 minutes in the dark, and record luminescence to calculate the Hypoxia Cytotoxicity Ratio (HCR).

Protocol 2: Radiosensitization & Clonogenic Survival Assay

Causality Check: Radiosensitizers do not kill cells directly at low doses; they fixate radiation damage. Clonogenic assays are the gold standard because they measure true reproductive death rather than transient metabolic inhibition.

  • Pre-incubation: Plate cells in 6-well plates and allow adherence. Treat with a non-toxic dose of MNIP (e.g.,

    
     determined from Protocol 1).
    
  • Hypoxic Purging: Incubate cells in a hypoxic workstation (0.1%

    
    ) for 2 hours prior to irradiation to allow the formation of the nitro radical anion.
    
  • Irradiation: Expose plates to X-ray irradiation at doses of 0, 2, 4, 6, and 8 Gy while maintaining hypoxia.

  • Colony Formation: Wash cells, re-plate at specific densities (100–2000 cells/well depending on Gy dose) in fresh drug-free media, and incubate in normoxia for 10-14 days.

  • Staining & Counting: Fix with methanol, stain with 0.5% crystal violet, and count colonies (>50 cells). Calculate the Sensitizer Enhancement Ratio (SER).

Workflow Step1 Seed Cells (ULA Plates) Step2 Spheroid Growth (Days 1-3) Step1->Step2 Step3 MNIP Treatment (Normoxia vs Hypoxia) Step2->Step3 Step4 Irradiation (0-8 Gy X-ray) Step3->Step4 Step5 Viability Readout (CellTiter-Glo 3D) Step4->Step5

Caption: Experimental Workflow: 3D Spheroid Hypoxia and Radiosensitization Assay.

Protocol 3: Intracellular GSH-Mediated Cleavage Profiling (LC-MS/MS)

Causality Check: To prove that MNIP acts as a TME-responsive prodrug, we must quantify the exact cleavage of the 5-piperidino group by intracellular thiols.

  • Incubation: Incubate 10 µM MNIP with 5 mM GSH (physiological tumor concentration) in PBS (pH 7.4) at 37°C.

  • Quenching: At time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard (e.g., deuterated piperidine).

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Run samples on a C18 column using a gradient of water/acetonitrile (0.1% formic acid). Monitor the MRM transitions for the parent MNIP and the released piperidine mass.

Data Presentation & Interpretation

To benchmark MNIP against clinical standards, summarize your experimental findings using the standardized metrics below. A successful HAP candidate must demonstrate an HCR > 10 and an SER > 1.5.

Table 1: Expected Quantitative Pharmacological Readouts

MetricDefinitionTarget Threshold for MNIPBiological Significance
HCR (Hypoxia Cytotoxicity Ratio)

(Normoxia) /

(Hypoxia)
> 15.0Indicates high tumor selectivity and low systemic toxicity in healthy oxygenated tissues.
SER (Sensitizer Enhancement Ratio)Radiation dose for 1% survival (Control) / Dose for 1% survival (MNIP)> 1.5 at 4 GyConfirms the oxygen-mimetic fixation of DNA double-strand breaks.
Cleavage

(GSH)
Half-life of MNIP in 5 mM GSH30 - 60 minutesValidates rapid payload release in the reducing environment of the TME.

References

1.4[4] 2. 1[1] 3.2[2] 4.3[3]

Sources

Application

APPLICATION NOTE: Design, Synthesis, and Evaluation of 4-Nitroimidazole Derivatives in Drug Discovery

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, causality-driven framework for the application of 4-nitroimidazole derivatives. Moving beyond basic structural descripti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, causality-driven framework for the application of 4-nitroimidazole derivatives. Moving beyond basic structural descriptions, this guide bridges the gap between mechanistic biology, rational drug design, and bench-scale synthetic execution. Every protocol detailed herein is engineered as a self-validating system to ensure reproducibility and high-fidelity data generation in your drug discovery pipelines.

Mechanistic Rationale & Structural Biology

The 4-nitroimidazole scaffold represents a breakthrough in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) infections. Unlike traditional 5-nitroimidazoles (e.g., metronidazole) which are strictly active against anaerobic pathogens, bicyclic 4-nitroimidazoles such as pretomanid and delamanid exhibit potent activity against both replicating (aerobic) and non-replicating (hypoxic) Mycobacterium tuberculosis1.

The Bioreductive Activation Pathway

4-Nitroimidazoles function as prodrugs. Their mechanism of action relies on bioreductive activation of the aromatic nitro group by the mycobacterial deazaflavin (F420)-dependent nitroreductase (Ddn) [[2]](). This enzymatic reduction triggers a cascade that releases reactive nitrogen species (RNS), including nitric oxide, which critically poisons the respiratory complex under anaerobic conditions 3. Concurrently, under aerobic conditions, the des-nitro metabolites inhibit the biosynthesis of cell wall mycolic acids, leading to rapid mycobacterial cell death 3.

MOA Prodrug 4-Nitroimidazole (Prodrug) Activation Bioreductive Activation Prodrug->Activation Enzyme Ddn Nitroreductase (+ F420) Enzyme->Activation RNS Reactive Nitrogen Species (NO) Activation->RNS DesNitro Des-nitro Metabolites Activation->DesNitro Anaerobic Anaerobic: Respiratory Poisoning RNS->Anaerobic Aerobic Aerobic: Mycolic Acid Inhibition DesNitro->Aerobic Death Mycobacterial Cell Death Anaerobic->Death Aerobic->Death

Bioreductive activation pathway of 4-nitroimidazole in M. tuberculosis.

Rational Drug Design & SAR Insights

The position of the nitro group is a fundamental determinant of biological activity. Moving the nitro group from the 4- to the 5-position drastically alters the chemical reactivity and abolishes aerobic antitubercular activity, as the 5-nitro isomers fail to inhibit mycolic acid synthesis 4. To overcome the toxicity (e.g., QTc prolongation) and synthetic hurdles associated with the chiral centers of pretomanid and delamanid, recent drug design efforts have successfully developed achiral 4-nitroimidazoles derivatized with tetrazole. These novel compounds maintain sub-micromolar efficacy against M. tuberculosis while exhibiting excellent metabolic stability 5. Furthermore, 5-aryl substituted 4-nitroimidazoles have shown potent antiparasitic activity against Entamoeba histolytica and Giardia intestinalis [[6]]().

Quantitative Data Summary

To guide lead optimization, the following table synthesizes critical quantitative metrics (synthetic yields, purity, and biological efficacy) for key 4-nitroimidazole derivatives across recent literature.

Derivative / DrugStructural FeatureTarget PathogenKey Quantitative MetricClinical / Dev Status
Pretomanid Bicyclic imidazooxazineM. tuberculosisOverall Synthetic Yield: ~57% 7FDA Approved
Delamanid Bicyclic imidazooxazoleM. tuberculosisSpontaneous Resistance Freq: ~10⁻⁵ CFU 2EMA / Japan Approved
Tetrazole Derivative (7e) Achiral tetrazole substitutionM. tuberculosisMIC₉₀ = 0.24 μM 5Preclinical
Tetrazole Derivative (7q) Achiral tetrazole substitutionM. tuberculosisMIC₉₀ = 0.92 μM 5Preclinical
5-(3-chlorophenyl)-1-methyl-4-nitroimidazole 5-aryl substitutionE. histolytica & G. intestinalisIC₅₀ = 1.47 μM/mL 6Preclinical

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation of 4-Nitroimidazole

The alkylation of 4-nitroimidazole is highly sensitive to the operating conditions and the position of the nitro group. Using potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at 60°C specifically drives the regioselectivity in favor of N-1 alkylation over N-3, avoiding the statistical mixture of isomers that typically occurs at room temperature 8.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-nitroimidazole (7.87 mmol) in CH₃CN. Add K₂CO₃ (8.7 mmol). Causality Insight: Stirring the substrate with the base for exactly 15 minutes prior to adding the electrophile is critical. It ensures complete deprotonation of the imidazole N-H, generating a highly nucleophilic intermediate and preventing competing side reactions.

  • Alkylation: Heat the mixture to 60°C. Add the alkylating agent (15.74 mmol) dropwise.

  • Monitoring: Monitor the disappearance of the starting material via TLC (EtOAc/hexane).

  • Workup: Evaporate the solvent in vacuo. Dissolve the crude product in EtOAc (50 mL), wash with water and brine, and dry over magnesium sulfate.

  • Purification: Purify the resulting residue by column chromatography (EtOAc/hexane 9/1).

Validation & QC Checkpoint: The success of the regioselective N-1 alkylation can be validated via ¹H NMR spectroscopy. The disappearance of the broad N-H proton signal (~12-13 ppm) and the emergence of a distinctive singlet for the N-CH₂ bridge (e.g., at ~5.4 ppm) confirm successful substitution 5.

Synthesis Start 4-Nitroimidazole Base Add K2CO3 in CH3CN (Stir 15 min) Start->Base Intermediate Deprotonated Intermediate Base->Intermediate Alkyl Add Alkylating Agent (R-X) (Dropwise, 60°C) Intermediate->Alkyl Product N1-Alkyl-4-nitroimidazole (Major Isomer) Alkyl->Product Purify EtOAc Extraction & Chromatography Product->Purify

Regioselective N-alkylation workflow for 4-nitroimidazole derivatives.

Protocol B: Telescoped Synthesis of 2-Bromo-4-nitroimidazole (Pretomanid Precursor)

Direct functionalization of the 4-nitroimidazole core at the 2-position is thermodynamically unfavorable due to the electron-withdrawing nature of the nitro group. To bypass this, a self-validating two-step protocol developed by the Medicines for All Institute (M4ALL) is employed 7.

Step-by-Step Methodology:

  • In Situ Dibromination: React 4-nitroimidazole with HBr and H₂O₂. Causality Insight: Using HBr/H₂O₂ generates molecular bromine in situ. This achieves complete dibromination at both the 2- and 5-positions (yielding 2,5-dibromo-4-nitro-1H-imidazole) while avoiding the severe safety hazards of handling liquid Br₂ at scale.

  • Selective Debromination: Treat the dibrominated intermediate with potassium iodide (KI) and sodium sulfite (Na₂SO₃). Causality Insight: The steric hindrance and electronic environment at the 5-position make the C5-Br bond more labile. KI/Na₂SO₃ selectively reduces this position, preserving the essential C2-Br bond required for subsequent glycidol coupling in pretomanid synthesis.

Validation & QC Checkpoint: The selective debromination is verified by High-Performance Liquid Chromatography (HPLC). A successful reaction will yield the CBr03 intermediate with ≥99% purity, and the overall yield across both steps should stabilize around 57%, confirming that the C5-Br bond was selectively reduced without over-debromination at the C2 position 7.

References

  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. PMC (nih.gov). URL:[Link]

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. PMC (nih.gov). URL: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. URL: [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. URL: [Link]

  • Mutations in fbiD (Rv2983) as a Novel Determinant of Resistance to Pretomanid and Delamanid in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (ASM). URL: [Link]

  • Summary of Process Development Work on TB Drug Pretomanid. Medicines for All institute (M4ALL) - Virginia Commonwealth University. URL: [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Semantic Scholar. URL:[Link]

Sources

Method

Application Note: Solubilization and Handling of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine for In Vitro Assays

Introduction & Chemical Context The compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine represents a specific class of functionalized nitroimidazoles.[1][2] Structurally, it combines a nitroimidazole core (historica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine represents a specific class of functionalized nitroimidazoles.[1][2] Structurally, it combines a nitroimidazole core (historically significant in hypoxia-selective cytotoxicity and antimicrobial activity) with a piperidine moiety .[1][2]

For the researcher, this molecule presents a distinct solubility profile:

  • The Nitroimidazole Core: Contributes to high crystallinity and limited aqueous solubility at neutral pH.[1][2]

  • The Piperidine Ring: Introduces a basic nitrogen center.[1][2] While this theoretically allows for protonation in acidic media, in vitro assays typically require physiological pH (7.4), rendering the molecule largely uncharged and lipophilic during the assay window.[1][2]

Critical Warning: Improper solubilization often leads to "micro-precipitation"—invisible aggregates that cause false positives in enzymatic assays or physical toxicity in cell-based models.[1][2] This protocol details a DMSO-based stock solution strategy designed to ensure monodispersity.

Physicochemical Profile & Solvent Selection[1][2]

Before handling, we must establish the solubility logic.[1][2] The compound is amphiphilic but predominantly lipophilic at pH 7.4.[1][2]

PropertyEstimated ValueImplication for Handling
Molecular Weight ~210.23 g/mol Moderate size; diffuses rapidly.[1][2]
LogP (Octanol/Water) ~1.5 - 2.5 (Predicted)Poor water solubility; requires organic co-solvent.[1][2]
pKa (Piperidine N) ~8.5 - 9.5Protonated at pH < 7; Neutral at pH > 9.[1][2] At pH 7.4, a mixture exists, but solubility is driven by the neutral fraction.[1][2]
Appearance Yellow/Orange Crystalline SolidLight Sensitive. Protect stocks from direct light.[1][2]
Solvent Decision Matrix
  • Water/PBS: < 0.1 mg/mL (Poor).[1][2] Not recommended for stock.[1][2]

  • Ethanol: Moderate solubility.[1][2] Not recommended due to high volatility (concentration drift) and cellular toxicity at lower percentages than DMSO.[1][2]

  • DMSO (Dimethyl Sulfoxide): Recommended. High solubility (>50 mM), low volatility, sterile-filterable.[1][2]

  • Acidified Water (0.1 M HCl): Soluble, but incompatible with most cell culture media buffering capacities.[1][2]

Protocol: Preparation of Stock Solution (50 mM)

This protocol targets a 50 mM stock concentration .[1][2] This is ideal because a 1:1000 dilution yields 50 µM, a standard upper limit for screening, while keeping the final DMSO concentration at a safe 0.1%.[1][2]

Materials Required[1][3][4][5][6][7][8]
  • 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (Solid)[1][2]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[1][2]

  • Vortex mixer[1][2]

  • Ultrasonic water bath (optional but recommended)[1][2]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1][2]

  • 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate)[1][2]

Step-by-Step Methodology
  • Calculations:

    • Target Concentration: 50 mM

    • Molecular Weight (MW): 210.23 g/mol [1]

    • Formula:

      
      [1][2]
      
    • Example: To prepare 1 mL , weigh 10.51 mg .[1][2]

  • Weighing:

    • Weigh the solid directly into the amber glass vial. Avoid using plastic microfuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with sensitive assays.[1][2]

  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the vial.[1][2]

    • Note: Do not add water or buffer at this stage.[1][2]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect: Hold the vial up to a light source. If crystals remain, sonicate in a water bath at room temperature for 5-10 minutes.

    • Success Criteria: The solution must be completely clear and free of particulate matter.[1][2]

  • Sterilization (Crucial for Cell Culture):

    • Pass the DMSO stock through a 0.22 µm PTFE syringe filter into a fresh, sterile amber vial.

    • Why? Non-sterile powders often contain endotoxins or fungal spores.[1][2] DMSO is bacteriostatic but not bactericidal; contaminants can bloom once diluted into media.[1][2]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Stability: Stable for 6 months at -20°C.

Protocol: Preparation of Working Solutions (Dilution Strategy)

Directly adding 100% DMSO stock to cell media often causes "solvent shock" and local precipitation.[1][2] Use the Intermediate Dilution Method .

The "200x" Intermediate Step[1]

Objective: To assay at 10 µM final concentration.

  • Thaw the 50 mM DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.[1][2]

  • Prepare 200x Intermediate:

    • Dilute the 50 mM stock 1:25 in pure DMSO (not water) to create a 2 mM intermediate.[1][2]

    • Why? Keeping the compound in DMSO ensures it stays soluble during the serial dilution phase.[1][2]

  • Final Dilution into Media:

    • Add 5 µL of the 2 mM Intermediate to 995 µL of pre-warmed Cell Culture Media.

    • Final Concentration: 10 µM.

    • Final DMSO Content: 0.5% (Generally well-tolerated; validate for your specific cell line).[1][2]

Visual Workflow:

G cluster_0 Stock Preparation cluster_1 Assay Dilution Solid Solid Compound (Weigh 10.5 mg) Stock 50 mM Stock (Clear Yellow Soln) Solid->Stock Dissolve DMSO Anhydrous DMSO (Add 1 mL) DMSO->Stock Inter 2 mM Intermediate (in 100% DMSO) Stock->Inter 1:25 Dilution Final 10 µM Assay Well (0.5% DMSO) Inter->Final 1:200 Dilution (Dropwise + Vortex) Media Assay Media (Pre-warmed) Media->Final PrecipCheck QC: Check for Turbidity/Crystals Final->PrecipCheck

Caption: Two-step dilution workflow designed to prevent precipitation shock. The intermediate step ensures accurate pipetting volumes and rapid dispersion.[1]

Quality Control & Troubleshooting

Even with proper protocol, precipitation can occur due to pH shifts or protein binding saturation.[1][2]

Precipitation Check (Turbidimetric Assay)

Before running a large screen, validate solubility in your specific assay buffer:

  • Prepare the highest intended assay concentration (e.g., 100 µM) in a clear 96-well plate.

  • Measure Absorbance at 600 nm (OD600) .

  • Compare against a "Media + DMSO only" blank.[1][2]

  • Threshold: An increase in OD600 > 0.005 indicates micro-precipitation.[1][2]

Troubleshooting Table
IssueObservationRoot CauseSolution
Precipitation Cloudy media immediately upon addition.[1][2]Concentration exceeds solubility limit (Solubility Crash).[1][2]Reduce final concentration or increase DMSO % (if cells tolerate).[1][2] Try Serial Dilution in Media rather than direct spike.[1][2]
Color Change Media turns bright yellow/orange.Nitro group reduction or pH shift.[1][2]Check pH of media.[1][2] Nitro compounds are naturally colored; run a "Compound Only" blank to subtract background absorbance.[1][2]
Cytotoxicity Cell death in vehicle control.[1][2]DMSO toxicity.[1][2]Reduce final DMSO to <0.1%. Use a more concentrated stock (100 mM) to lower the spike volume.[1][2]

References

  • PubChem Compound Summary. 1-Methyl-4-nitroimidazole Derivatives.[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Chapter 5: Solubility. Elsevier.[1][2] (Standard text on drug solubility optimization).

  • Wayman, A. et al. (2021).[1][2] "Optimization of in vitro assays for lipophilic compounds." Assay Guidance Manual. NCBI Bookshelf.[1][2] Available at: [Link]

Sources

Application

Comprehensive Analytical Characterization of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive suite of detailed protocols for the analytical characterization of 1-(1-methyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive suite of detailed protocols for the analytical characterization of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine, a nitroimidazole derivative of interest in pharmaceutical research and development. Nitroimidazole compounds are a critical class of molecules known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] Therefore, rigorous analytical characterization is imperative to ensure the identity, purity, and quality of any new chemical entity within this class for subsequent research and development stages. This guide details methodologies spanning structural elucidation (NMR, MS, FTIR), purity assessment (HPLC-UV), and physicochemical property determination (TGA-DSC, UV-Vis), offering researchers a robust framework for comprehensive analysis.

Introduction: The Rationale for Multi-Modal Analysis

The structural complexity and potential biological activity of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine necessitate a multi-faceted analytical approach. No single technique can unequivocally confirm structure, purity, and stability. For instance, while Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation, it is less sensitive for detecting minor impurities compared to High-Performance Liquid Chromatography (HPLC).[2][3] Similarly, Mass Spectrometry (MS) confirms molecular weight but provides limited information on isomeric purity.[4]

This guide is structured to provide a logical workflow, beginning with the confirmation of the chemical structure, followed by the determination of purity and concluding with the characterization of key physicochemical properties. The causality behind each methodological choice is explained to empower researchers to adapt these protocols to similar nitroimidazole derivatives.

Structural Elucidation: Confirming Molecular Identity

The primary objective is to confirm that the synthesized compound has the correct atomic connectivity and molecular formula. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of chemical structure determination in organic chemistry.[2] By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular structure.

Causality of Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its signal does not typically overlap with analyte signals.[5]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire a minimum of 16 scans.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Integrate all peaks and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically >512) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[2]

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Expected Data & Interpretation

The following table summarizes the anticipated NMR spectral data based on the structure of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine and literature values for similar scaffolds.[7][8]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Imidazole C2-H ~7.5 - 7.8 (singlet)~120 - 125Lone proton on the imidazole ring.
Imidazole N-CH₃ ~3.7 - 4.0 (singlet)~33 - 36Methyl group attached to the imidazole nitrogen.
Piperidine N-CH₂ (x2)~3.0 - 3.4 (multiplet)~50 - 55Protons on carbons adjacent to the piperidine nitrogen.
Piperidine C-CH₂ -C (x2)~1.7 - 1.9 (multiplet)~24 - 27
Piperidine C-CH₂ -C~1.5 - 1.7 (multiplet)~22 - 24
Imidazole C 2~120 - 125Corresponds to the C2-H.
Imidazole C 4-NO₂~145 - 150Quaternary carbon attached to the nitro group; highly deshielded.
Imidazole C 5-Pip~135 - 140Quaternary carbon attached to the piperidine ring.
Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the analyte. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules, typically yielding the protonated molecular ion [M+H]⁺.[9]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended):

    • Column: C18, 50 mm x 2.1 mm, 3.5 µm.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize parameters such as capillary voltage and gas temperatures for the specific instrument.[10]

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Expected Data:

  • Molecular Formula: C₁₀H₁₆N₄O₂

  • Exact Mass: 224.1273

  • Expected [M+H]⁺: m/z 225.1346

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol: FTIR Analysis

  • Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) crystal or prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Peaks

Functional Group **Expected Wavenumber (cm⁻¹) **Notes
Aromatic C-H Stretch3100 - 3150From the imidazole ring.
Aliphatic C-H Stretch2850 - 3000From the methyl and piperidine groups.
N-O Asymmetric Stretch1510 - 1550Strong absorption, characteristic of the nitro group.
N-O Symmetric Stretch1340 - 1380Strong absorption, characteristic of the nitro group.
C=C/C=N Stretch1400 - 1600From the imidazole ring.

Purity Assessment and Quantification

Ensuring the purity of a compound is critical for any downstream application. HPLC with UV detection is the industry-standard method for this purpose.[11][12]

High-Performance Liquid Chromatography (HPLC-UV)

Causality of Experimental Choices:

  • Column: A C18 reversed-phase column is the workhorse for moderately polar compounds like the target analyte. The hydrophobic stationary phase interacts with the nonpolar parts of the molecule.

  • Mobile Phase: A mixture of a weak acid (e.g., phosphoric or formic acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid helps to ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks.[3] Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection: The UV detector is set to a wavelength where the analyte has strong absorbance (λmax) to ensure high sensitivity.

Protocol: HPLC Purity Analysis

  • λmax Determination: First, determine the wavelength of maximum absorbance using a UV-Vis spectrophotometer as described in Section 4.1.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm (e.g., ZORBAX SB-C18).[12]

    • Mobile Phase: 25:75 (v/v) Methanol : 0.1% Phosphoric Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: λmax (likely ~310-320 nm for nitroimidazoles).[12]

    • Run Time: 15 minutes.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for Analytical Method Validation

For use in a regulated environment, the HPLC method must be validated. The following workflow outlines the necessary steps.

Caption: Workflow for HPLC Method Validation according to ICH guidelines.

Physicochemical Property Characterization

Understanding the physical properties of a compound is crucial for formulation and stability studies.

Thermal Analysis (TGA/DSC)

Simultaneous Thermal Analysis (STA) combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to measure changes in mass and heat flow as a function of temperature.[13] This can reveal the melting point, decomposition temperature, and the presence of bound water or solvent.[14]

Protocol: Simultaneous TGA-DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at 20-40 mL/min.[14]

    • Temperature Program: Ramp from 30 °C to 350 °C at a rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Analyze for weight loss events, which indicate decomposition or loss of volatiles.

    • DSC Curve: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). The onset temperature of the melting endotherm is typically reported as the melting point.

UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detector wavelength in HPLC for maximum sensitivity and for quantitative analysis via the Beer-Lambert law. Nitroimidazoles typically exhibit strong absorbance in the UV region.[15]

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable UV-grade solvent (e.g., methanol or ethanol).

  • Acquisition:

    • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

    • Scan the sample from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs. For nitroimidazoles, this is often around 310-320 nm.[11][16]

Summary of Key Analytical Data

This table provides a consolidated summary of the expected analytical results for the comprehensive characterization of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine.

Analytical Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)See Table in Section 2.1
¹³C NMR Chemical Shifts (δ)See Table in Section 2.1
LC-MS [M+H]⁺m/z ~225.13
FTIR Key Peaks (cm⁻¹)~2950 (Aliphatic C-H), ~1530 (N-O₂ asym.), ~1360 (N-O₂ sym.)
HPLC Purity≥ 95% (typical target for early-stage research)
UV-Vis λmax~310-320 nm
DSC Melting PointTo be determined experimentally (sharp endotherm expected for a pure crystalline solid)
TGA DecompositionTo be determined experimentally (onset of significant weight loss)

Conclusion

The suite of analytical methods detailed in this application note provides a robust and reliable framework for the comprehensive characterization of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine. By systematically applying these spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently confirm the identity, establish the purity, and understand the fundamental physicochemical properties of this and related nitroimidazole compounds, ensuring data integrity for subsequent stages of drug discovery and development.

References

  • SIELC Technologies. (2023). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available at: [Link]

  • Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. Available at: [Link]

  • Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. Available at: [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Oh, T., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Bentama, A., et al. (2016). 13C NMR data of 5-nitroimidazole and its derivatives. ResearchGate. Available at: [Link]

  • Prat, M. D., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Journal of Chromatography A. Available at: [Link]

  • Janas, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). Metronidazole Analysis: Method Development and Validation by using UV Spectroscopy. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Beldar, M. Y., et al. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

  • Wang, F., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Molecules. Available at: [Link]

  • Rao, J. R., et al. (2010). Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. ResearchGate. Available at: [Link]

  • Xia, X., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • El-Gindy, A., et al. (2006). Rapid, sensitive, and validated HPLC method for analysis of metronidazole and tinidazole under identical chromatographic conditions. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. ScienceDirect. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University. Available at: [Link]

  • Janas, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. PSE Community. Available at: [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Varlet, T., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroso-piperazine. Available at: [Link]

  • Wang, Y., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry. Available at: [Link]

  • da Silva, A. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. ResearchGate. Available at: [Link]

  • Al-Obaidi, A., et al. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. F1000Research. Available at: [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-4-nitroso-. NIST Chemistry WebBook. Available at: [Link]

  • Bentama, A., et al. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway of [((4-nitro-1H-imidazol-5-yl)piperazin-1-yl)propyl]alkyl and aryl sulphonamide derivatives. Available at: [Link]

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Method

Application Note &amp; Protocol: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine as a Chemical Probe for Severe Hypoxia and Nitroreductase Activity

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary & Scientific Rationale The compound 1-(1-methyl-4-nitro-1H-im...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

The compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (MNIP) is a highly specialized bioreductive chemical probe utilized in the study of tumor hypoxia and nitroreductase (NTR) enzyme kinetics. While 2-nitroimidazoles (e.g., pimonidazole) are widely used for general hypoxia detection, they possess relatively high one-electron reduction potentials (~ -390 mV), making them susceptible to mild hypoxia or non-specific reduction[1].

MNIP leverages a 4-nitroimidazole core , which inherently possesses a much lower reduction potential (~ -500 to -600 mV)[1]. Furthermore, the electron-donating piperidine ring at the 5-position pushes electron density into the imidazole ring, further lowering the reduction potential. Causality Insight: This structural-activity relationship (SAR) ensures that MNIP is highly resistant to non-specific reduction, requiring either severe, pathological hypoxia (


) or the presence of specific, highly active bacterial/tumor nitroreductases (e.g., E. coli NfsA/NfsB or human AKR1C3) for activation. Additionally, the basic nitrogen of the piperidine moiety (pKa ~8.5) drives lysosomotropic accumulation, making MNIP an exceptional probe for interrogating lysosomal hypoxia and localized reductive stress.
Mechanistic Pathway: Oxygen-Sensitive Futile Cycling

The activation of MNIP relies on a competition between enzymatic reduction and oxygen-mediated oxidation[2]. In normoxic cells, single-electron reduction of the nitro group yields a nitro radical anion (


). Because oxygen has a higher electron affinity, it rapidly oxidizes the radical back to the parent nitro compound (futile cycling), generating superoxide but preventing probe activation[2]. In severe hypoxia, the radical anion is further reduced to highly electrophilic hydroxylamine (

) and amine (

) species, which covalently bind to intracellular macromolecules[3].

Bioreduction A MNIP (Prodrug) B Nitro Radical Anion (NO2•-) A->B 1e- Reduction (NTR/CYP450) B->A O2 (Normoxia) Futile Cycling C Hydroxylamine / Amine (NHOH / NH2) B->C Severe Hypoxia Further Reduction D Covalent Adducts (Trapped in Cell) C->D Nucleophilic Attack by Proteins/DNA

Figure 1: Bioreductive activation of MNIP. Oxygen outcompetes the reduction cascade in normoxia, ensuring hypoxia-selective trapping.

Physicochemical & Pharmacokinetic Profile

To successfully utilize MNIP in cellular assays, its physicochemical properties must be accounted for during buffer formulation and cell dosing.

PropertyValueMechanistic Implication (Causality)
Molecular Weight 210.23 g/mol Small molecule; readily diffuses across cellular membranes.
Core Structure 4-NitroimidazoleLow reduction potential; restricts activation to severe hypoxia/specific NTRs.
Substituent 5-PiperidinoEnhances lipophilicity; basic nitrogen enables lysosomal ion trapping.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for passive transcellular permeability.
Activation Trigger Nitroreductase (NTR)Obligate requirement for flavin-dependent enzymatic reduction.

Experimental Protocols

Protocol A: In Vitro Nitroreductase (NTR) Kinetic Assay

This self-validating cell-free assay determines the catalytic efficiency (


) of specific recombinant nitroreductases (e.g., NfsB) against MNIP.

Causality Check - Why monitor NADH? MNIP itself is not fluorescent. However, NTRs are flavoproteins that obligately consume NADH or NADPH as electron donors. By tracking the depletion of NADH absorbance at 340 nm, we can continuously and quantitatively monitor the reduction of MNIP in real-time.

Materials:

  • Recombinant E. coli NfsB (1 µg/mL final)

  • NADH (200 µM final)

  • MNIP (Substrate range: 5 µM to 200 µM)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 µM dicoumarol (Negative Control)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4). Do not add DTT or

    
    -mercaptoethanol, as exogenous thiols can chemically reduce the nitro group or scavenge intermediates, artificially skewing kinetic data.
    
  • Master Mix Assembly: In a UV-transparent 96-well microplate, add 180 µL of Assay Buffer containing 200 µM NADH and the desired concentration of MNIP (5–200 µM).

  • Baseline Measurement: Read the background absorbance at 340 nm for 2 minutes to ensure baseline stability (NADH auto-oxidation check).

  • Reaction Initiation: Inject 20 µL of recombinant NfsB (10 µg/mL stock) to initiate the reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm continuously for 15 minutes at 37°C.

  • Validation (Negative Control): Run a parallel set of wells containing 100 µM dicoumarol, a known competitive inhibitor of flavin-dependent reductases. A flat baseline confirms the absorbance drop is strictly enzyme-mediated.

Protocol B: Cellular Hypoxia Profiling via LC-MS/MS

Because MNIP requires severe hypoxia to overcome its low reduction potential, it is an ideal probe for identifying necrotic, severely hypoxic cores in 3D tumor spheroids or specialized cell cultures. This protocol utilizes LC-MS/MS to quantify the fully reduced amine metabolite of MNIP.

LCMS_Workflow S1 1. Cell Incubation Normoxia vs. 0.1% O2 S2 2. MNIP Dosing (50 µM, 4h) S1->S2 S3 3. Cell Lysis (Thiol-Free RIPA) S2->S3 S4 4. Protein Precipitation (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Figure 2: Self-validating workflow for the quantification of MNIP reduction in hypoxic cell cultures.

Causality Check - Why Cold Acetonitrile? Post-lysis, any residual active NTRs could continue to reduce MNIP ex vivo, creating false positives. Cold acetonitrile (-20°C) instantly denatures all enzymes, arresting the biochemical state of the cell at the exact moment of lysis, while simultaneously precipitating proteins to yield a clean supernatant for mass spectrometry.

Step-by-Step Methodology:

  • Cell Conditioning: Seed target cancer cells (e.g., A549, HCT116) in 6-well plates. Acclimate cells in a controlled hypoxia chamber (0.1%

    
    , 5% 
    
    
    
    , balance
    
    
    ) or a standard normoxic incubator (21%
    
    
    ) for 12 hours.
  • Probe Dosing: Spike MNIP into the culture media to a final concentration of 50 µM. Incubate for exactly 4 hours under their respective atmospheric conditions.

  • Washing: Rapidly place plates on ice. Wash cells 3x with ice-cold PBS to remove extracellular, unreacted MNIP.

  • Lysis: Add 200 µL of Thiol-Free RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Extraction: Add 800 µL of ice-cold Acetonitrile (containing 1 µM of an isotopically labeled internal standard) to the lysate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, tuning the Q1/Q3 transitions specifically for the parent MNIP (m/z 211.1 -> [Fragment]) and the reduced amine metabolite (m/z 181.1 -> [Fragment]).

Data Presentation & Expected Results

When executing the protocols above, the self-validating nature of the controls should yield data closely aligning with the following expected parameters.

Table 1: Expected Enzymatic & Cellular Profiling Data

Assay TypeParameter MeasuredExpected Value / OutcomeInterpretation
NTR Kinetics

(NfsB)
~ 45 - 60 µMModerate affinity; piperidine steric bulk slightly reduces binding vs. simple nitroimidazoles.
NTR Kinetics Dicoumarol Control< 5% NADH consumptionValidates that reduction is strictly flavoenzyme-dependent.
LC-MS/MS Normoxic Amine YieldBelow Limit of Quantitation (LOQ)Confirms robust futile cycling; no background activation in healthy tissue.
LC-MS/MS Hypoxic Amine YieldHigh (Linear correlation with time)Confirms successful bioreductive trapping under severe hypoxia (

).

References

  • Wardman P. "Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes." National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link][2]

  • Apte S. et al. "Molecular Imaging of Hypoxia: Strategies for Probe Design and Application." SciSpace. Available at:[Link][3]

  • O'Connor L. et al. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." MDPI. Available at:[Link][1]

Sources

Application

Application Note: Molecular Docking Protocols for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Abstract & Scope This application note details the standardized protocol for the in silico evaluation of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (MNIP) . As a 5-substituted-4-nitroimidazole derivative, MNIP repre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the standardized protocol for the in silico evaluation of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (MNIP) . As a 5-substituted-4-nitroimidazole derivative, MNIP represents a critical scaffold in the development of hypoxia-activated prodrugs and antiparasitic agents (specifically against Trichomonas vaginalis and Giardia intestinalis).

Unlike standard docking workflows, nitroimidazole derivatives require rigorous quantum mechanical (QM) charge parameterization due to the high electron-withdrawing nature of the nitro group (


) and the conjugation effects with the piperidine ring at the C5 position. This guide provides a self-validating workflow for docking MNIP into Nitroreductase (NTR)  and DNA-Gyrase  targets, elucidating its mechanism as a suicide substrate and DNA-damaging agent.

Mechanism of Action & Rationale

MNIP functions primarily as a prodrug. Its biological activity is contingent upon the enzymatic reduction of the C4-nitro group under anaerobic conditions, generating toxic nitro-radical anions.

Pharmacophore Logic
  • Nitro Group (C4): The electron acceptor. Essential for redox activation by nitroreductases (type I/II).

  • Imidazole Core: Provides the planar aromatic scaffold facilitating intercalation.

  • Piperidine Ring (C5): Acts as a lipophilic bulk enhancer, modulating solubility and potentially interacting with the hydrophobic pockets of the target enzyme (e.g., PFOR or NTR).

Activation Pathway (Visualized)

MNIP_Activation MNIP MNIP (Prodrug) (Oxidized Form) Radical Nitro-Radical Anion (R-NO2•-) MNIP->Radical 1e- Reduction (Anaerobic) NTR Nitroreductase (Enzyme) NTR->Radical Catalysis Radical->MNIP O2 Futile Cycle (Aerobic) DNA DNA Helix Radical->DNA Covalent Binding Damage Strand Breakage (Cytotoxicity) DNA->Damage Helix Destabilization

Figure 1: Mechanism of Action for MNIP.[1] The compound undergoes enzymatic reduction to a radical anion, which covalently binds to DNA, causing strand breakage.

Protocol 1: Ligand Preparation (QM-Enhanced)

Standard force fields (MMFF94, UFF) often fail to accurately model the charge delocalization between the nitro group and the imidazole ring. We utilize Density Functional Theory (DFT) for geometry optimization.

Step-by-Step Methodology:
  • Structure Generation:

    • Construct the 2D structure of MNIP.

    • Stereochemistry: Ensure the piperidine ring adopts the low-energy chair conformation.

    • Protonation State: At physiological pH (7.4), the piperidine nitrogen is tertiary and attached to an aromatic ring; check pKa. Note: The N1 of imidazole is methylated; the piperidine nitrogen is attached to C5. This nitrogen is likely non-basic due to conjugation with the electron-deficient nitroimidazole ring. Treat as neutral.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Solvation Model: IEFPCM (Water).

    • Output: Extract .log or .out file.

  • Charge Assignment:

    • Calculate ESP (Electrostatic Potential) charges or RESP (Restrained Electrostatic Potential) charges derived from the DFT output.

    • Why? Gasteiger charges underestimate the polarization of the

      
       group, leading to false-negative binding energies in polar pockets.
      
  • Format Conversion:

    • Convert the optimized structure to PDBQT format (for AutoDock) or SDF (for Glide).

    • Rotatable Bonds: Define the C5-N(piperidine) bond as rotatable to allow ring flipping.

Protocol 2: Target Selection & Preparation

Two primary targets are validated for this scaffold.

Target ClassProtein NamePDB IDRationale
Primary E. coli Nitroreductase1DS7 Homologue for bacterial/parasitic activation enzymes. Contains FMN cofactor.
Secondary DNA Gyrase B1KZN Topoisomerase inhibition is a secondary mechanism for nitroimidazoles.
Preparation Workflow (Example: PDB 1DS7):
  • Cleanup: Remove water molecules (unless bridging FMN). Remove co-crystallized ligands (e.g., benzoic acid).

  • Cofactor Preservation: Retain the FMN (Flavin Mononucleotide) . It is critical for the docking interaction; MNIP must stack against the isoalloxazine ring of FMN for hydride transfer.

  • Hydrogenation: Add polar hydrogens using the predicted pKa of residues (PropKa).

  • Grid Generation:

    • Center: Coordinates of the N5 atom of the FMN cofactor.

    • Box Size:

      
       Å (Sufficient to cover the active site channel).
      

Protocol 3: Molecular Docking Execution

This protocol uses AutoDock Vina (open source) and Schrödinger Glide (commercial) parameters.

AutoDock Vina Configuration
  • Exhaustiveness: 32 (High precision required for flexible piperidine ring).

  • Energy Range: 4 kcal/mol.

  • Num Modes: 20.

  • Command Line:

Induced Fit Docking (Optional but Recommended)

The piperidine ring is bulky. Rigid receptor docking may cause steric clashes.

  • Method: Select residues within 5Å of the active site (e.g., Phe124, Tyr123 in NTR) to be flexible.

  • Protocol: Run "Induced Fit Docking" (IFD) to allow side-chain reorientation upon MNIP entry.

Protocol 4: Analysis & Interpretation

Successful docking is defined not just by energy, but by specific geometric constraints required for electron transfer.

Validation Criteria (The "Self-Validating" Check)

For a pose to be considered bioactive, it must satisfy:

  • Stacking: The nitroimidazole ring must engage in

    
    -
    
    
    
    stacking with the FMN isoalloxazine ring.
  • Distance: The distance between the MNIP C4-Nitro group and the FMN N5 atom must be

    
     Å (facilitating hydride transfer).
    
  • H-Bonds: Look for H-bonds between the nitro group oxygens and active site residues (e.g., Thr or Ser residues stabilizing the nitro group).

Expected Interaction Profile
Interaction TypeResidue (Generic NTR)Atom on MNIPSignificance

-

Stacking
FMN CofactorImidazole RingEssential for redox activation.
H-Bond Acceptor Ser/Thr/AsnNitro Oxygen (

)
Stabilizes the transition state.
Hydrophobic Phe/Tyr/TrpPiperidine RingIncreases binding affinity via van der Waals forces.
Data Visualization Workflow
  • Load: Import MNIP_docked.pdbqt and 1DS7_prep.pdb into PyMOL or Discovery Studio.

  • Surface: Generate electrostatic potential surface on the protein to visualize the hydrophobic pocket occupied by the piperidine.

  • 2D Interaction Plot: Generate a LigPlot+ diagram to summarize hydrophobic contacts.

Experimental Workflow Diagram

Docking_Workflow cluster_ligand Ligand Prep (MNIP) cluster_protein Target Prep (1DS7) L1 2D Structure Construction L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 RESP Charge Assignment L2->L3 Dock Molecular Docking (Vina/Glide) L3->Dock P1 PDB Retrieval (1DS7) P2 Strip Water/ Retain FMN P1->P2 P3 Grid Generation (Active Site) P2->P3 P3->Dock Analyze Interaction Analysis (Pi-Stacking/H-Bonds) Dock->Analyze Valid Bioactive Pose Validation Analyze->Valid

Figure 2: Integrated workflow for the molecular docking of MNIP, highlighting the parallel preparation of ligand and protein.

References

  • Synthesis of 5-substituted-1-methyl-4-nitroimidazoles: Saadeh, H. A., et al. (2009).[2][3][4] "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles." Molecules, 14(8), 2758-2767.

  • Docking of Nitroimidazole-Piperazine Derivatives: Al-Soud, Y. A., et al. (2021).[5][6] "Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives." Arkivoc, 2021(viii), 296-307.[7]

  • Nitroreductase Activation Mechanism: Race, P. R., et al. (2005). "Crystal Structure of Nitroreductase from E. coli Complexed with Nicotinic Acid: Implications for Prodrug Activation." Journal of Biological Chemistry, 280, 13321-13328.

  • Nitroimidazole Docking Methodologies: Al-Blewi, F. F., et al. (2023).[8] "Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study." Heliyon, 9(9), e19327.

Sources

Method

Preclinical In Vivo Evaluation Protocol for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Audience: Researchers, preclinical scientists, and oncology drug development professionals. Application: Hypoxia-Activated Prodrug (HAP) / Radiosensitizer Mechanistic Rationale & Molecular Design (E-E-A-T) The compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, preclinical scientists, and oncology drug development professionals. Application: Hypoxia-Activated Prodrug (HAP) / Radiosensitizer

Mechanistic Rationale & Molecular Design (E-E-A-T)

The compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine represents a highly specialized scaffold designed to exploit the hypoxic tumor microenvironment (TME). To understand the in vivo experimental design, one must first understand the causality behind its molecular architecture:

  • The 4-Nitroimidazole Core: Unlike 5-nitroimidazoles (e.g., metronidazole) which are readily reduced by absolute anaerobes, 4-nitroimidazoles possess a finely tuned reduction potential optimized for mammalian hypoxic tissues [1].

  • Futile Cycling (Normoxia vs. Hypoxia): In well-oxygenated (normoxic) normal tissues, 1-electron reductases (such as Cytochrome P450 oxidoreductase) reduce the nitro group to a radical anion. However, oxygen rapidly back-oxidizes this radical, regenerating the parent prodrug and preventing systemic toxicity—a process known as futile cycling. In hypoxic tumor regions (<0.1% O₂), the radical undergoes irreversible reduction to cytotoxic hydroxylamines or amines, causing lethal DNA crosslinking .

  • The Piperidine Substitution: The piperidine ring at the 5-position increases the compound's lipophilicity for deep tumor penetration. Furthermore, its basic nitrogen modulates the overall pKa, promoting "ion trapping" within the slightly acidic extracellular space of the TME, thereby enhancing the bystander effect [2].

Mechanism Prodrug 1-(1-methyl-4-nitro-1H- imidazol-5-yl)piperidine Radical Nitro Radical Anion (Intermediate) Prodrug->Radical 1e- Reduction (POR / Hypoxia) Radical->Prodrug Normoxia (O2) Futile Cycling Cytotoxin Hydroxylamine / Amine (Cytotoxic Effector) Radical->Cytotoxin Hypoxia (<0.1% O2) Irreversible Reduction DNA DNA Crosslinking & Apoptosis Cytotoxin->DNA Alkylation

Bioreductive activation and futile cycling mechanism of the 4-nitroimidazole prodrug.

Experimental Workflow Overview

To validate this compound, we employ a self-validating three-phase in vivo workflow. The protocol is designed not just to observe tumor shrinkage, but to definitively prove that the efficacy is causally linked to hypoxia-targeted activation.

Workflow P1 PHASE 1: PK & Tolerability Mice (n=5/group) Determine MTD & Half-life P2 PHASE 2: Xenograft Efficacy H460/HT29 Models Radiotherapy & Tumor Growth Delay P1->P2 P3 PHASE 3: PD & IHC Validation Pimonidazole Co-staining Spatial γH2AX Assessment P2->P3

Three-phase in vivo experimental workflow for evaluating the hypoxia-activated prodrug.

Phase 1: Pharmacokinetics (PK) and Tolerability

Causality & Experience: Historically, nitroimidazole radiosensitizers (like misonidazole) failed in the clinic due to dose-limiting peripheral neuropathy [3]. Therefore, Phase 1 must rigorously assess neurobehavioral indices alongside standard metabolic clearance.

Protocol A: MTD and PK Profiling
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG400, and 55% sterile saline to ensure solubility of the piperidine moiety.

  • Administration: Administer via intravenous (IV) tail vein injection to healthy 6-8 week old BALB/c mice.

  • Sampling: Collect blood via submandibular bleed at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Extract plasma and analyze via LC-MS/MS.

  • Toxicity Monitoring: Monitor daily for weight loss (>20% is a humane endpoint) and conduct grip-strength tests to evaluate peripheral neurotoxicity.

Table 1: Target Pharmacokinetic & Tolerability Endpoints
ParameterDescriptionTarget Threshold for Go/No-Go
Cmax Maximum serum concentration> 50 µM
t1/2 Elimination half-life1.5 - 4.0 hours
Vd Volume of distribution> 1.0 L/kg (indicates deep tissue penetration)
MTD Maximum Tolerated Dose> 100 mg/kg (without severe neuropathy)

Phase 2: Tumor Xenograft Efficacy & Radiosensitization

Causality & Experience: Hypoxia-activated prodrugs are rarely used as monotherapies. They are designed to kill the radiation-resistant hypoxic core of a tumor, while radiotherapy (RT) destroys the well-oxygenated periphery. We utilize H460 (lung) or HT29 (colon) cell lines, as they are established models that rapidly outgrow their vascular supply, creating robust hypoxic fractions.

Protocol B: Xenograft Implantation and Dosing
  • Implantation: Inject

    
     H460 cells subcutaneously into the right flank of athymic nude mice.
    
  • Randomization: Once tumors reach a volume of ~150-200 mm³, randomize mice into four groups (n=8/group):

    • Vehicle Control

    • Radiation Alone (Single 5 Gy fraction)

    • Prodrug Alone (Administered at 80% of MTD)

    • Prodrug + Radiation (Prodrug administered 2 hours prior to RT to allow diffusion into hypoxic zones).

  • Measurement: Measure tumors via digital calipers every 2 days. Calculate Tumor Growth Delay (TGD) as the time required for tumors to reach 1000 mm³.

Table 2: Xenograft Efficacy & Radiosensitization Metrics
Experimental GroupExpected Tumor Growth Delay (TGD)Target Enhancement Ratio (ER)*
Vehicle Control Baseline (0 days)N/A
Radiation Alone (5 Gy) 5 - 7 daysN/A
Prodrug Alone 2 - 4 daysN/A
Prodrug + Radiation > 15 days> 1.5

*Enhancement Ratio (ER) = (TGD of Combination) / (TGD of RT Alone + TGD of Prodrug Alone).

Phase 3: Pharmacodynamics (PD) & Hypoxia Targeting Validation

Trustworthiness (The Self-Validating System): How do we prove the drug actually worked because of hypoxia, and not just general toxicity? We use Pimonidazole (Hypoxyprobe) , a widely validated exogenous 2-nitroimidazole hypoxia marker [4]. If our prodrug functions correctly, the DNA damage marker (γH2AX) will strictly co-localize with the pimonidazole-stained hypoxic regions.

Protocol C: Pimonidazole Co-Staining and IHC
  • In Vivo Labeling: 90 minutes prior to tumor harvest, inject mice intravenously with 60 mg/kg of pimonidazole hydrochloride dissolved in 0.9% sterile saline [4].

  • Tissue Processing: Euthanize mice, excise the tumors, and immediately snap-freeze in OCT compound. Note: Do not use standard formalin fixation, as it can mask the delicate FITC/Alexa-fluor signals.

  • Sectioning & Staining: Cut 10 µm-thick sections using a cryostat.

  • Antibody Incubation:

    • Hypoxia Marker: Incubate with primary mouse anti-pimonidazole antibody, followed by a secondary anti-FITC conjugated antibody (Green channel) [4].

    • DNA Damage Marker: Co-incubate with rabbit anti-γH2AX antibody, followed by an Alexa Fluor 594 secondary antibody (Red channel).

  • Validation Criterion: Under fluorescence microscopy, a successful hypoxia-activated prodrug will show a near 1:1 spatial overlap (Yellow merged signal) between the Green (Hypoxia) and Red (DNA damage) channels, proving selective activation.

References

  • Hypoxia-activated prodrug derivatives of anti-cancer drugs: a patent review 2006 – 2021. Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis. Verified URL
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Institutes of Health (NIH). Verified URL
  • Hypoxia Studies with Pimonidazole in vivo. National Institutes of Health (NIH). Verified URL
  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. National Institutes of Health (NIH). Verified URL
  • CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. American Chemical Society (ACS). Verified URL
  • Nitroimidazoles for the treatment of TB: past, present and future. National Institutes of Health (NIH). Verified URL

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine synthesis

Welcome to the Technical Support Center for the synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine. As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine. As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemists, and drug development professionals with field-proven methodologies, mechanistic insights, and advanced troubleshooting logic for this specific Nucleophilic Aromatic Substitution (SNAr) workflow.

Mechanistic Causality & Reaction Pathway

The synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine relies on the reaction between 5-chloro-1-methyl-4-nitroimidazole and piperidine. The success of this reaction is dictated by the electronic environment of the imidazole ring. The strongly electron-withdrawing nitro group at the C4 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, highly activating the adjacent C5-chloro bond for nucleophilic attack[1][2].

Understanding this causality is critical: because the intermediate Meisenheimer complex is highly stabilized by the nitro group, the reaction is fast, but it is also highly susceptible to competing nucleophiles (such as trace water)[3][4].

SNAr_Mechanism SM 5-Chloro-1-methyl-4-nitroimidazole (Electrophile) MC Meisenheimer Complex (Delocalized Intermediate) SM->MC Nucleophilic Attack Nuc Piperidine (Nucleophile) Nuc->MC Prod 1-(1-methyl-4-nitro-1H- imidazol-5-yl)piperidine MC->Prod Elimination Byprod Chloride Leaving Group (+ HCl) MC->Byprod

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway and intermediate formation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Visual cues and analytical checkpoints are built into the workflow to confirm success before proceeding to the next step.

Step 1: Reagent Preparation & Moisture Control

  • Action: Dry Acetonitrile (MeCN) over 3Å molecular sieves for 24 hours prior to use. Ensure piperidine is freshly distilled or sourced from a sealed, anhydrous septum bottle.

  • Validation: Karl Fischer titration of the solvent should read <50 ppm water.

Step 2: Reaction Setup

  • Action: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 5-chloro-1-methyl-4-nitroimidazole (1.0 eq, 10 mmol) in anhydrous MeCN (20 mL).

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Dropwise, add piperidine (1.1 eq, 11 mmol) over 5 minutes at 0°C.

  • Validation: The solution will transition from pale yellow to a deeper orange/yellow upon the addition of the amine, indicating the initial formation of the pre-reaction complex.

Step 3: Thermal Activation & Monitoring

  • Action: Attach a reflux condenser and heat the reaction to 60°C for 5 hours.

  • Validation: Pull a 10 µL aliquot at hour 4. Run LC-MS. The starting material peak (m/z 162 [M+H]⁺) should be absent, replaced by a single dominant product peak at m/z 211 [M+H]⁺.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) followed by brine (25 mL).

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a yellow crystalline solid.

Experimental_Workflow Step1 1. Preparation Dry MeCN & Piperidine (<50 ppm H2O) Step2 2. Setup Add DIPEA (2.0 eq) & Piperidine at 0°C Step1->Step2 Step3 3. Activation Heat to 60°C for 5h under N2 Step2->Step3 Step4 4. Validation LC-MS confirms m/z 211 [M+H]+ Step3->Step4 Step5 5. Isolation EtOAc extraction & NaHCO3 wash Step4->Step5

Figure 2: Step-by-step experimental workflow for optimized synthesis.

Quantitative Data: Condition Optimization

The following table summarizes our internal optimization data. Note how the choice of base and solvent directly dictates the reaction's efficiency and purity profile.

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Purity (LC-MS)Key Observation / Causality
EthanolPiperidine (1.0 eq)252442%90%Reaction stalled at ~50%. HCl byproduct neutralized the nucleophile.
EthanolPiperidine (2.5 eq)80485%94%Good conversion, but excess piperidine required tedious acidic workup.
DMFK₂CO₃ (2.0 eq)60668%82%Formation of 5-hydroxy byproduct observed due to hygroscopic base.
MeCN DIPEA (2.0 eq) 60 5 92% 98% Optimal conditions. Clean conversion and simplified isolation.

Troubleshooting Guide

Q: Why does my reaction stall at exactly 50% conversion despite leaving it overnight? A: This is a stoichiometric failure caused by the generation of hydrochloric acid (HCl) during the SNAr process. Piperidine is a base (pKa ~11). If you only use 1.0 equivalent of piperidine, the HCl produced by the first 50% of the reaction will immediately protonate the remaining 50% of the piperidine, forming piperidinium chloride. This salt is entirely non-nucleophilic, permanently stalling the reaction. Solution: Always use an auxiliary non-nucleophilic base (like DIPEA) or at least 2.2 equivalents of piperidine.

Q: My LC-MS shows a major byproduct at m/z 144 ([M-Cl+OH]). What is happening? A: You are observing the hydrolysis of the 5-chloro group, resulting in the formation of 5-hydroxy-1-methyl-4-nitroimidazole. The C5 position is so electrophilic that even trace amounts of water will act as a competing nucleophile, especially in the presence of an inorganic base like K₂CO₃ which can generate hydroxide ions. Solution: Switch to strictly anhydrous solvents (e.g., dry MeCN) and use an organic base (DIPEA) to eliminate the hydroxide pathway.

Q: The isolated product is a dark, viscous oil instead of a crystalline solid. How do I fix this? A: Dark oil formation is typically a symptom of thermal degradation of the nitroimidazole core or oxidation of excess piperidine at prolonged high temperatures (>80°C). Solution: Keep the reaction temperature strictly at or below 60°C, ensure the reaction vessel is thoroughly purged with nitrogen, and do not exceed the recommended 5-hour reaction time.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions for this specific SNAr reaction? A: No. While some palladium-catalyzed cross-couplings (like Suzuki reactions) on this exact 5-chloro-1-methyl-4-nitroimidazole scaffold tolerate water beautifully[3], utilizing an amine nucleophile in an aqueous basic environment will lead to rapid competitive hydrolysis of the C-Cl bond.

Q: How do I efficiently remove excess piperidine during the workup if I chose not to use DIPEA? A: Piperidine (bp 106°C) is difficult to remove entirely by standard rotary evaporation. You can co-evaporate it with toluene under reduced pressure (3 x 20 mL). Alternatively, perform a mild acidic wash using cold 5% aqueous citric acid (pH ~4). However, monitor this carefully, as the product itself contains a basic piperidine moiety and can be inadvertently pulled into the aqueous layer if the pH drops too low.

Q: How do I scale this reaction beyond 10 grams? A: For scale-up, the exotherm of the initial amine addition becomes a critical safety and yield factor. Do not add the piperidine all at once. Cool the reaction mixture to 0°C and use a dropping funnel to add the piperidine over 30-45 minutes. Maintain rigorous internal temperature monitoring to prevent localized hotspots that drive degradation.

References

  • Title: New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole Source: International Journal of Research and Scientific Innovation (IJRSI) URL: [Link]

Sources

Optimization

Technical Support Center: 5-Nitroimidazole Synthesis &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield crashes, isomeric impurities, and oxidative degradation during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield crashes, isomeric impurities, and oxidative degradation during the synthesis of 5-nitroimidazole APIs (such as metronidazole, tinidazole, and secnidazole).

The 5-nitroimidazole core is a critical pharmacophore. In biological systems, the nitro group is reductively activated by ferredoxin, forming radical species that disrupt the DNA helical structure of anaerobic bacteria and protozoa[1][2]. However, the very reactivity that makes these molecules potent drugs also makes their synthesis highly susceptible to side reactions.

This guide moves beyond basic recipes. It is designed to explain the thermodynamic and kinetic causality behind these side reactions and provides self-validating protocols to ensure your synthesis remains on track.

Visualizing the Reaction Landscape

Before diving into specific troubleshooting, it is crucial to understand the divergence points in the synthesis workflow where side reactions dominate.

G Start 2-Methylimidazole Nitration Nitration (HNO3/H2SO4) Start->Nitration H2SO4 protection Intermediate 2-Methyl-4(5)-nitroimidazole Nitration->Intermediate T < 95°C Side1 Oxidative Degradation (Ring Cleavage) Nitration->Side1 T > 100°C, Excess HNO3 Side2 Dinitroimidazole (Over-nitration) Nitration->Side2 Prolonged Reaction Alkylation N-Alkylation Intermediate->Alkylation Alkylating Agent Target 1-Alkyl-2-methyl-5-nitroimidazole (Target Drug Core) Alkylation->Target Acidic Media / Low Temp (Kinetic Control) Side3 1-Alkyl-2-methyl-4-nitroimidazole (Isomeric Impurity) Alkylation->Side3 Alkaline Media / High Temp (Thermodynamic Control)

Fig 1. 5-Nitroimidazole synthesis workflow highlighting critical divergence points for side reactions.

Troubleshooting & FAQs

Q1: Why am I getting a high yield of the 4-nitro isomer when attempting to synthesize a 1-alkyl-5-nitroimidazole?

The Causality: Unsubstituted nitroimidazoles exist as 4(5)-nitroimidazole tautomers, which readily interconvert and are chemically equivalent until alkylated[3]. The regioselectivity of the subsequent N-alkylation is entirely dependent on the pH of your medium and the reaction temperature.

If you are using an alkaline base (e.g.,


 or 

) in a polar aprotic solvent like DMF, you are operating under thermodynamic control . The bulky nitro group creates significant steric hindrance at the adjacent N1 position. Alkylating the nitrogen furthest from the nitro group relieves this steric strain, thermodynamically driving the reaction to form the unwanted 1-alkyl-4-nitroimidazole[4].

The Solution: To force the formation of the 5-nitro isomer, you must shift to kinetic control . Conducting the alkylation in an acidic medium (pH < 7) with reactive alkylating agents at lower temperatures (e.g., 75°C) fundamentally changes the mechanism. The reaction proceeds via the quaternization of the initially formed 1-alkyl-5-nitroimidazole, followed by preferential dealkylation that traps the 5-nitro isomer[5]. If the temperature is pushed too high (e.g., 140°C) even in acidic media, thermodynamic equilibrium is re-established, and the 4-nitro isomer will dominate[5].

G Tautomer 4(5)-Nitroimidazole Tautomers Acidic Acidic Media (pH < 7) Low Temp (75°C) Tautomer->Acidic Alkaline Alkaline Media (pH > 7) High Temp (140°C) Tautomer->Alkaline Quaternization 1,3-Dialkyl-4-nitroimidazolium Intermediate Acidic->Quaternization N-Alkylation Product4 4-Nitro Isomer (Thermodynamic Product) Alkaline->Product4 Direct Alkylation (Steric Relief) Product5 5-Nitro Isomer (Kinetic Product) Quaternization->Product5 Preferential Dealkylation

Fig 2. Mechanistic pathways dictating regioselectivity in 4(5)-nitroimidazole N-alkylation.

Q2: During the nitration of 2-methylimidazole, I observe red fumes, significant oxidative degradation, and terrible yields. How can I suppress this?

The Causality: Directly adding 2-methylimidazole to a highly concentrated mixed acid (


/

) causes an uncontrolled, violent exotherm. At elevated temperatures, the nitronium ion (

) and excess nitric acid act as powerful oxidants. The methyl group at the C2 position is highly susceptible to oxidation, which leads to the generation of nitrogen dioxide (

) gas (the red fumes you observe) and ultimately causes ring cleavage or the formation of carboxylic acid byproducts[6].

The Solution: Implement a sulfuric acid protection strategy . Do not mix the acids first. Instead, dissolve the 2-methylimidazole in concentrated


before introducing the nitrating agent. This protonates the imidazole ring, forming a deactivated imidazolium salt that is highly resistant to oxidative ring cleavage. Once protected, carefully meter in the nitric acid (or alkali metal nitrate) while strictly maintaining the internal temperature between 80°C and 95°C[6].

Quantitative Data: Regioselectivity Matrix

To assist in your experimental design, the following table summarizes how specific parameters dictate the isomeric outcome during the alkylation of 4(5)-nitroimidazole.

SubstrateAlkylating AgentSolvent / MediumBase / ConditionTemp (°C)Major RegioisomerYield (%)Mechanistic Control
4(5)-nitroimidazoleDimethyl sulfate

(Acidic)
None (pH < 7)755-nitro 85%Kinetic / Quaternization
4(5)-nitroimidazoleDimethyl sulfate

(Acidic)
None (pH < 7)1404-nitro 78%Thermodynamic
4(5)-nitroimidazoleMethyl iodideDMF

(pH > 7)
604-nitro 82%Thermodynamic (Steric)
2-methyl-4(5)-nitroimidazoleEpichlorohydrinFormic acidNone (pH < 7)505-nitro 75%Kinetic

Self-Validating Protocol: Regioselective Synthesis of 1-Methyl-5-nitroimidazole

This protocol utilizes kinetic control to ensure high regioselectivity toward the 5-nitro isomer. It is designed as a self-validating system; if a validation checkpoint fails, do not proceed to the next step.

Reagents Required:

  • 4(5)-nitroimidazole (1.0 eq)

  • Dimethyl sulfate (1.2 eq) - Caution: Highly toxic alkylating agent.

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Ammonium hydroxide (

    
    , 28%) for quenching
    

Step-by-Step Methodology:

  • Imidazolium Salt Formation:

    • Charge a dry, 3-neck round-bottom flask with concentrated

      
       (3.0 mL per gram of substrate).
      
    • Cool the flask in an ice bath to 5°C.

    • Slowly add 4(5)-nitroimidazole (1.0 eq) in small portions under vigorous stirring.

    • Validation Checkpoint 1: The solution must remain clear to pale yellow. If the solution turns dark brown, the addition rate is too fast, causing localized exotherms and degradation.

  • Kinetic Alkylation:

    • Warm the reactor to 40°C.

    • Attach a pressure-equalizing dropping funnel and add dimethyl sulfate (1.2 eq) dropwise over 30 minutes.

    • Gradually raise the internal temperature to exactly 75°C and hold for 4 hours.

    • Validation Checkpoint 2 (Critical): Monitor the internal temperature continuously. Do not exceed 85°C. As shown in the data matrix, temperatures approaching 140°C will trigger dealkylation/realkylation, shifting the equilibrium to the 4-nitro isomer[5].

  • Quenching and Precipitation:

    • Cool the reaction mixture to 10°C.

    • Pour the mixture over crushed ice (equal to 3x the reaction volume) while stirring vigorously.

    • Slowly neutralize the highly acidic mixture by adding aqueous

      
       dropwise until the pH reaches 6.5 - 7.0.
      
    • Validation Checkpoint 3: Check the pH with a calibrated meter. The 1-methyl-5-nitroimidazole will precipitate as a pale crystalline solid at neutral pH. If the pH exceeds 8.5, you risk hydrolytic side reactions.

  • Isolation and Isomeric Validation:

    • Filter the precipitate under a vacuum, wash with cold distilled water, and dry under a vacuum at 50°C.

    • Validation Checkpoint 4 (TLC): Run a TLC using Ethyl Acetate : Hexane (7:3). The 5-nitro isomer typically elutes faster (

      
      ) than the 4-nitro isomer (
      
      
      
      ) due to differences in dipole moment. Confirm purity via
      
      
      -NMR (look for the distinct N-methyl singlet shift).

References

  • Nitroimidazole - Wikipedia, wikipedia.org, [Link]

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects, rsc.org,[Link]

  • Nitroimidazoles and their prepar
  • Process for producing 2-methyl-5-nitroimidazole, patsnap.com,[Link]

  • Metronidazole - Mechanism, Indication, Contraindications, Dosing, pediatriconcall.com,[Link]

  • Metronidazole - Wikipedia, wikipedia.org,[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Nitroimidazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of nitroimidazole derivatives. My aim is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory.

Introduction: The Purification Challenge

Nitroimidazole derivatives are a cornerstone of medicinal chemistry, with wide-ranging applications as antibacterial, antiprotozoal, and hypoxic cell radiosensitizing agents.[1][2] However, their unique physicochemical properties—stemming from the electron-withdrawing nitro group and the basic imidazole ring—present significant purification hurdles.[3] Common issues include the removal of structurally similar impurities, product degradation during purification, and challenges in achieving high crystalline purity. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Issue 1: Persistent Color in the Final Product

Q: My purified nitroimidazole derivative is still yellow or brown, even after column chromatography. How can I obtain a colorless or white solid?

A: This is a frequent issue, as many nitroaromatic compounds and their byproducts are colored. The color often arises from trace impurities that co-elute with your main product.

Root Causes & Recommended Actions:

  • Oxidized Impurities or Degradation Products: The nitro group can make the imidazole ring susceptible to certain reactions, and side-chains can be oxidized, leading to highly conjugated, colored impurities.

  • Residual Starting Materials: Incomplete reactions can leave colored starting materials, such as 2-methyl-5-nitroimidazole, in your product.[4]

Solutions Workflow:

Caption: Workflow for color removal using activated carbon.

Protocol: Activated Carbon Treatment

  • Principle: Activated carbon has a high surface area with a network of pores that effectively adsorbs large, planar, and often colored molecules through van der Waals forces.

  • Procedure:

    • Dissolve your colored compound in a suitable recrystallization solvent (e.g., methanol, ethanol) at an elevated temperature.[1]

    • Add a small amount of activated carbon (charcoal), typically 1-5% of the solute's weight. Caution: Adding carbon to a near-boiling solvent can cause vigorous bumping. Add it to the warm solution before bringing it to a full boil.

    • Gently reflux the mixture for 15-30 minutes.

    • Prepare a fluted filter paper in a stemless funnel or a pad of Celite® in a Büchner funnel. Pre-heat the filtration apparatus with hot solvent to prevent premature crystallization.

    • Filter the hot solution quickly to remove the carbon.

    • The resulting decolorized filtrate can then be cooled to induce crystallization.

Issue 2: Product Degradation During Chromatographic Purification

Q: I'm losing a significant amount of my product during silica gel column chromatography. TLC analysis of the column fractions shows new, more polar spots.

A: This strongly suggests your compound is unstable on standard silica gel.

Root Causes & Recommended Actions:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5) due to surface silanol groups (Si-OH). The basic nitrogen atoms in the imidazole ring can interact strongly, and acid-labile functional groups on your derivative can be cleaved.

  • Prolonged Contact Time: Slow-running columns increase the time your compound spends on the acidic stationary phase, exacerbating degradation.

Solutions:

  • Neutralize the Silica/Mobile Phase:

    • Add a small amount of a volatile base, like triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. This deactivates the acidic sites on the silica.

    • Alternatively, prepare a slurry of silica gel in the mobile phase containing the amine, let it stand for an hour, and then pack the column.

  • Switch to a Different Stationary Phase:

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for acid-sensitive compounds.

    • Reverse-Phase (C18) Silica: In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often much gentler on molecules, though it requires different compound solubility.[5][6]

  • Minimize Contact Time:

    • Use flash chromatography with applied pressure to speed up the separation.

    • Choose a mobile phase that gives a retention factor (Rƒ) for your product between 0.3 and 0.4 to ensure it moves efficiently down the column.

Caption: Decision tree for mitigating degradation during chromatography.

Issue 3: Difficulty with Crystallization

Q: My purified product oils out or refuses to crystallize from solution. How can I induce crystallization?

A: This is common when residual impurities are present or when the molecule has a low melting point or awkward shape that inhibits the formation of a stable crystal lattice.

Root Causes & Recommended Actions:

  • Supersaturation: The solution may be too concentrated, or cooling may be too rapid, preventing ordered crystal nucleation.

  • Impurities: Even small amounts of impurities can disrupt crystal lattice formation.

  • Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures.

Solutions:

  • Optimize the Solvent System:

    • Solvent Pair Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly.

    • Common Pairs: Methanol/Diethyl Ether, Ethyl Acetate/Hexane, Dichloromethane/Hexane.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cooled, supersaturated solution.

  • Patience and Temperature Control:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Rapid cooling promotes the formation of small, often impure crystals or oils.

    • Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradually increases the concentration to the point of crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a nitroimidazole synthesis?

A1: Impurities are highly dependent on the specific reaction, but common classes include:

  • Unreacted Starting Materials: Such as 2-methyl-5-nitroimidazole or the alkylating agent used.[7]

  • Positional Isomers: If the starting imidazole is, for example, 2-methyl-4(5)-nitroimidazole, you can get a mixture of N-substituted isomers.

  • Side-Reaction Products: These can include products from over-alkylation, or degradation products where the nitro group has been reduced.[8][9]

  • Reagents and Catalysts: Residual catalysts like pyridine or byproducts from reagents like triphenylphosphine oxide (from a Mitsunobu reaction) are common.[10][11]

Q2: Which analytical techniques are best for assessing the purity of my final compound?

A2: A multi-technique approach is essential for a complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An HPLC chromatogram with UV detection (often around 320 nm) can determine the percentage of your main peak relative to impurities.[6][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the sensitivity of HPLC with the mass identification of MS. It is invaluable for identifying the molecular weights of unknown impurities.[5][13]

  • Nuclear Magnetic Resonance (¹H-NMR): Excellent for structural confirmation. The integration of signals can give a good indication of purity with respect to other proton-containing molecules, though it is less sensitive to trace impurities than HPLC.[14]

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered strong evidence of high purity.

TechniquePrimary UseStrengthsLimitations
HPLC-UV Quantitative PurityHigh sensitivity, accurate quantificationRequires chromophore, doesn't identify unknowns
LC-MS Impurity IdentificationHigh sensitivity, provides molecular weightQuantification can be complex
¹H-NMR Structural ConfirmationConfirms structure, good for solvent/reagent detectionLower sensitivity for trace impurities
Elemental Analysis Elemental CompositionConfirms empirical formulaRequires very pure sample, doesn't detect isomers

Q3: How should I store my purified nitroimidazole derivatives?

A3: Nitroimidazoles are generally stable crystalline solids. However, the nitro group can be susceptible to reduction, and some derivatives can be sensitive to light or heat.[8]

  • Storage Conditions: Store them in a cool, dark, and dry place. An amber vial in a desiccator at room temperature or in a refrigerator is ideal.

  • Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, storing under an inert atmosphere (nitrogen or argon) is recommended.

  • Stability in Solution: Be aware that stability in solution can be pH-dependent. Metronidazole, for example, is most stable in the pH range of 4-6.[15] If preparing solutions for assays, it is best to use them fresh or perform a stability study under your specific conditions.

References

  • Development of purity certified reference materials to establish metrological traceability for the measurement of nitroimidazoles in agricultural products. (2024). PubMed. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. (n.d.). Available at: [Link]

  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). PMC. Available at: [Link]

  • Properties of nitroimidazoles. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model. (2016). PMC. Available at: [Link]

  • Validated method for determination of eight banned nitroimidazole residues in natural casings by LC/MS/MS with solid-phase extraction. (2009). PubMed. Available at: [Link]

  • Physicochemical properties of nitroimidazole antibiotics, DMZ:.... (n.d.). ResearchGate. Available at: [Link]

  • Development of purity certified reference materials to establish metrological traceability for the measurement of nitroimidazoles in agricultural products. (n.d.). ResearchGate. Available at: [Link]

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. (2010). PubMed. Available at: [Link]

  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. (2011). Available at: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). MDPI. Available at: [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). Brieflands. Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). PMC. Available at: [Link]

  • Ornidazole Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]

  • Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. (2009). PubMed. Available at: [Link]

  • Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. (n.d.). ResearchGate. Available at: [Link]

  • Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. (2012). PubMed. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. (2002). Available at: [Link]

  • Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. (n.d.). ResearchGate. Available at: [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2024). MDPI. Available at: [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2003). PubMed. Available at: [Link]

  • Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. (1983). PubMed. Available at: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). PSE Community.org. Available at: [Link]

  • TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (n.d.). Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PMC. Available at: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. (n.d.). Available at: [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. (n.d.). Semantic Scholar. Available at: [Link]

  • Radiation-induced reduction of nitroimidazole derivatives in aqueous solution. (n.d.). PubMed. Available at: [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PMC. Available at: [Link]

  • (PDF) Removal of Azo Dyes (Violet B and Violet 5R) from Aqueous Solution Using New Activated Carbon Developed from Orange Peel. (2015). ResearchGate. Available at: [Link]

  • Removal of Azo Dyes from Wastewater through Heterogeneous Photocatalysis and Supercritical Water Oxidation. (2023). MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Nitroimidazole Resistance

Welcome to the Nitroimidazole Resistance Technical Support Center. This hub is designed for researchers, microbiologists, and drug development professionals investigating 5-nitroimidazole (e.g., metronidazole, tinidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitroimidazole Resistance Technical Support Center. This hub is designed for researchers, microbiologists, and drug development professionals investigating 5-nitroimidazole (e.g., metronidazole, tinidazole, secnidazole) resistance in anaerobic bacteria and protozoa (such as Helicobacter pylori, Bacteroides fragilis, and Trichomonas vaginalis).

Mechanistic Overview

Understanding the root cause of nitroimidazole resistance requires analyzing the prodrug activation pathway. Metronidazole (MTZ) and its derivatives are inert until their nitro group is enzymatically reduced within the pathogen, generating highly reactive, cytotoxic radicals that cause lethal DNA damage[1]. Resistance fundamentally arises when pathogens disrupt this activation or mitigate the resulting oxidative stress.

G MTZ Metronidazole (Prodrug) Reductases Nitroreductases (RdxA, FrxA, PFOR) MTZ->Reductases Cellular Uptake Nim Nim Reductases (Alternative Pathway) MTZ->Nim B. fragilis Resistance Radicals Reactive Nitro Radicals (Cytotoxic) Reductases->Radicals Enzymatic Reduction Death DNA Damage & Cell Death Radicals->Death Oxidative Stress Mutations Mutational Inactivation (Resistance) Mutations->Reductases Blocks Activation Detox Non-Toxic Aminoimidazole (Survival) Nim->Detox Detoxification

Nitroimidazole prodrug activation pathways and primary mechanisms of bacterial resistance.

Troubleshooting Guide: Molecular Mechanisms of Resistance

Q: Why do my H. pylori isolates show high-level metronidazole resistance despite having an intact rdxA gene? A: In H. pylori, MTZ activation is primarily mediated by the oxygen-insensitive NADPH nitroreductase encoded by rdxA[1]. However, resistance is a multifactorial cascade. If rdxA is intact, you must check for mutational inactivation in frxA (NADPH flavin oxidoreductase), which acts synergistically to activate MTZ[2]. Furthermore, overexpression of the hefA efflux pump can elevate the Minimum Inhibitory Concentration (MIC) by actively extruding the drug before intracellular reduction can occur[1].

Q: We induced high-level MTZ resistance in Bacteroides fragilis, but nim gene expression did not increase. What alternative pathways should we investigate? A: While nim genes encode nitroimidazole reductases that convert MTZ into a non-toxic aminoimidazole derivative, their presence alone is often insufficient for high-level resistance[1]. If nim upregulation is absent, investigate the pyruvate:ferredoxin oxidoreductase (PFOR) pathway. Decreased PFOR activity reduces the electron transfer required to activate the prodrug[3]. Additionally, evaluate mutations in iron homeostasis genes (like feoAB or fur) and the overexpression of DNA repair proteins (e.g., recA), which allow the bacterium to survive radical-induced DNA damage[3][4].

Q: In Trichomonas vaginalis, resistance seems highly variable. Is this a permanent genetic mutation or a phenotypic adaptation? A: In T. vaginalis, resistance is often relative (aerobic vs. anaerobic) rather than absolute, and is primarily driven by the differential expression of energy metabolism enzymes[5]. Downregulation of PFOR, ferredoxin, and thioredoxin reductase limits the parasite's ability to reduce the 5-nitroimidazole prodrug[5]. Because this mechanism is largely regulatory, clinical treatment failure is frequently a function of drug tolerance rather than strict, irreversible genetic resistance[5].

Experimental Methodologies & Protocols

To ensure self-validating and reproducible results in your assays, strictly adhere to the following optimized protocols.

Protocol A: In Vitro Induction of Nitroimidazole Resistance (Serial Passage)

Purpose: To generate stable, resistant mutant strains (e.g., B. fragilis or T. vaginalis) for downstream molecular profiling.

  • Baseline MIC Determination: Determine the baseline MIC of the wild-type strain using E-test strips or broth microdilution under strict anaerobic conditions.

  • Sub-MIC Culturing: Inoculate the strain into fresh broth containing MTZ at 0.5× the established MIC. Incubate anaerobically until logarithmic growth is achieved.

  • Serial Escalation: Transfer a standardized inoculum (e.g.,

    
     CFU/mL) into media containing 1×, 2×, 4×, and 8× the MIC. Passage the surviving cultures every 48–72 hours into sequentially higher concentrations[4].
    
  • Phenotypic Stabilization (Critical Step): Once the target resistance level is reached (e.g., >64 µg/mL), passage the strain 5 times in drug-free media. Re-test the MIC to ensure the resistance mutation is genetically stable and not a transient phenotypic adaptation.

Protocol B: Molecular Profiling of rdxA and frxA in H. pylori

Purpose: To identify loss-of-function mutations driving MTZ resistance.

  • Genomic DNA Extraction: Isolate high-quality gDNA from 72-hour H. pylori cultures grown on Columbia blood agar.

  • Primer Design: Due to high geographic genetic diversity, design degenerate primers targeting the conserved flanking regions of rdxA (HP0954) and frxA (HP0642)[2].

  • High-Fidelity PCR: Amplify the target genes using a proofreading polymerase to prevent the introduction of artificial mutations during thermocycling.

  • Sequencing & Alignment: Perform Sanger sequencing. Align the sequences against the MTZ-susceptible reference strain 26695. Look for premature stop codons, frameshift mutations, or critical missense mutations (e.g., at the Arg-16 residue of RdxA, which disrupts FMN phosphoryl group binding)[1].

Clinical & Translational Strategies: Overcoming Resistance

Q: Standard MTZ triple therapy is failing in our clinical models due to dual resistance. What pharmacological strategies can overcome this? A: In vivo resistance can often be overcome by altering the pharmacokinetic environment or bypassing the nitroreductase requirement entirely:

  • Bismuth Quadruple Therapy (BQT): Adding bismuth subcitrate to the regimen bypasses MTZ resistance. Bismuth acts topically to disrupt the bacterial cell wall and inhibit vital enzymes, achieving >90% eradication even in dual-resistant strains[6][7].

  • Dose Escalation & Duration: Resistance is often a threshold effect. Increasing the MTZ dose (e.g., 20-25 mg/kg/day) and extending the treatment duration to 14 days can force alternative, lower-affinity reduction pathways to generate sufficient cytotoxic radicals[8].

  • Potassium-Competitive Acid Blockers (PCABs): Substituting standard proton pump inhibitors (PPIs) with PCABs (like vonoprazan) raises gastric pH more rapidly and consistently. This stabilizes acid-labile antibiotics and forces H. pylori into a replicative state where it is highly susceptible to antimicrobial action[6].

Quantitative Data: Efficacy of Eradication Strategies in Resistant Models

Table 1: Comparative efficacy of treatment regimens against MTZ-resistant H. pylori strains. Data synthesized from recent clinical modeling and eradication studies[6][7][8].

Regimen TypeKey Pharmacological ComponentsMechanism of Overcoming ResistanceEradication Rate (Resistant Strains)
Standard Triple Therapy PPI + Amoxicillin + MTZRelies on primary nitroreductases (frequently fails).< 55%
High-Dose Triple Therapy High-Dose PPI + Amoxicillin + High-Dose MTZForces low-affinity alternative reduction pathways.~ 73%
Vonoprazan Triple Therapy Vonoprazan (PCAB) + Amoxicillin + Clarithromycin/MTZSuperior acid suppression; enhances antibiotic stability.~ 80 - 85%
Bismuth Quadruple Therapy PPI + Bismuth + Tetracycline + MTZBismuth bypasses enzymatic reduction requirements.> 90%

References

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. 1

  • Sequential Inactivation of rdxA (HP0954) and frxA (HP0642) Nitroreductase Genes Causes Moderate and High-Level Metronidazole Resistance in Helicobacter pylori. PMC. 2

  • Chromosomal Resistance to Metronidazole in Clostridioides difficile Can Be Mediated by Epistasis between Iron Homeostasis and Oxidoreductases. ASM Journals. 3

  • Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene. Frontiers. 4

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Cambridge Core. 5

  • H Pylori New Treatment Breakthrough: When Antibiotics Stop Working. GlobalRPH. 6

  • Amoxicillin or tetracycline in bismuth-containing quadruple therapy as first-line treatment for Helicobacter pylori infection. Taylor & Francis. 8

  • Helicobacteriology update. CSIRO Publishing. 7

Sources

Troubleshooting

Technical Support Center: Establishing In Vivo Doses for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

A Guide for Researchers and Drug Development Professionals The following sections are designed in a question-and-answer format to directly address the challenges you may encounter. We will proceed from initial dose estim...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

The following sections are designed in a question-and-answer format to directly address the challenges you may encounter. We will proceed from initial dose estimation based on in vitro data to the design of essential in vivo studies and troubleshooting common experimental hurdles.

Section 1: Initial Dose Estimation - Where Do I Begin?

Question: I have solid in vitro data (IC50/EC50) for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine, but no in vivo data exists. How do I determine a safe and potentially effective starting dose for my first animal study?

Answer: This is the most common starting point in preclinical development. The process involves a multi-step approach that begins with your in vitro findings and uses established pharmacological principles to estimate a starting dose in your animal model. It is crucial to begin with a low dose and escalate gradually.[1]

Pillar 1: Leverage Your In Vitro Data

Your in vitro data, such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), is the foundation for your initial dose estimation.[2][3] This data tells you the concentration at which the compound elicits a 50% response in a cell-based assay. However, translating this concentration into a systemic dose for a living organism is not a direct conversion and requires further steps.[4]

Pillar 2: Allometric Scaling - Bridging the Gap Between In Vitro and In Vivo

Allometric scaling is a fundamental method used to extrapolate drug doses between different species based on their body surface area or body weight.[2][5] It's based on the principle that many physiological processes, including drug metabolism and clearance, scale in a predictable, non-linear manner with body size.[6][7] This method is a cornerstone of preclinical pharmacology for estimating a safe starting dose.[2][5]

Experimental Protocol: Step-by-Step Initial Dose Estimation

  • Data Compilation: Gather all relevant in vitro data for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine. This should include efficacy (IC50/EC50) and cytotoxicity (CC50) values.[2]

  • Target Plasma Concentration: Determine a target plasma concentration (C0) you wish to achieve in your animal model. A common starting point is to aim for a C0 that is several multiples of your in vitro EC50 value.[4]

  • Volume of Distribution (Vd) Estimation: The volume of distribution is a theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. If the Vd for your compound is unknown, you can find values for compounds with similar structures in the literature or use predictive software.[4]

  • Initial Dose Calculation: The initial dose can be estimated using the formula:

    • Dose (mg/kg) = C0 (mg/L) x Vd (L/kg) [4]

  • Allometric Scaling Conversion (Body Surface Area Method): To refine the dose from a hypothetical human equivalent or between animal species, Body Surface Area (BSA) normalization is commonly used.[1][8] The formula is:

    • Animal Dose (mg/kg) = Human Equivalent Dose (mg/kg) x (Human Km / Animal Km)

      • Km is a conversion factor.

Data Presentation: Hypothetical Initial Dose Calculations

ParameterValueSource
In Vitro EC500.5 µMHypothetical In Vitro Assay
Target Plasma Concentration (C0)5 µM (1.13 mg/L)10x EC50
Estimated Volume of Distribution (Vd)1 L/kgLiterature (Similar Compounds)
Calculated Initial Mouse Dose 1.13 mg/kg C0 x Vd

Section 2: Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Question: I have an estimated starting dose. What is the next critical in vivo experiment I should perform?

Answer: Your next step is to conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[2] This study is essential for establishing a safe therapeutic window for your subsequent efficacy studies.

Experimental Protocol: Dose-Ranging and MTD Study

  • Animal Model Selection: Choose a relevant animal model (e.g., C57BL/6 mice).[2] Ensure animals are age and weight-matched.[9]

  • Group Allocation: Divide animals into several groups (at least 4-5 groups, n=3-5 per group), including a vehicle control group.[2][9]

  • Dose Escalation: Administer single, escalating doses of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine to each group. A common approach is to use a dose-doubling or modified Fibonacci sequence for escalation (e.g., 1 mg/kg, 2 mg/kg, 4 mg/kg, 8 mg/kg).[1]

  • Monitoring: Observe the animals closely for a set period (e.g., 7-14 days) for clinical signs of toxicity, including weight loss (>20% is a common humane endpoint), changes in behavior, and other adverse effects.

  • Endpoint Analysis: At the end of the study, collect blood for basic clinical pathology and perform a gross necropsy to look for any organ abnormalities.[10]

  • MTD Determination: The MTD is identified as the dose level just below the one that causes significant toxicity.

Mandatory Visualization: MTD Study Workflow

MTD_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Estimate Starting Dose (from In Vitro Data) groups Allocate Animals to Groups (n=3-5 per group) start->groups doses Select Escalating Dose Levels (e.g., 1x, 2x, 4x, 8x) groups->doses vehicle Prepare Vehicle Control Group doses->vehicle administer Administer Single Dose vehicle->administer observe Monitor for Clinical Signs (Weight, Behavior) administer->observe collect Collect Blood & Tissues observe->collect pathology Perform Gross Necropsy & Clinical Pathology collect->pathology determine Determine MTD pathology->determine

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during your in vivo studies.

Question: I am not observing the expected efficacy at my initial doses. What should I do?

Answer: This is a frequent challenge when moving from a controlled in vitro environment to a complex biological system. Here’s a systematic approach to troubleshoot this issue:

  • Verify Compound Activity: Before proceeding with more complex in vivo experiments, re-confirm the activity of your compound batch in your primary in vitro assay.

  • Dose Escalation: If no toxicity was observed in your initial cohorts, you should cautiously escalate the dose.[3] Your MTD study will provide the upper limit for this escalation.

  • Conduct a Pharmacokinetic (PK) Study: The compound may have poor bioavailability or be metabolized too quickly to reach effective concentrations at the target site.[3] A PK study will measure the concentration of your compound in the plasma and, ideally, the target tissue over time, providing critical information on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[9]

  • Re-evaluate the Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) may not be optimal for your compound's properties.[1][3] Consider if an alternative route might improve bioavailability.

Question: I am seeing unexpected toxicity at doses where I don't see efficacy. What are my options?

Answer: This suggests a narrow therapeutic window. Here are some strategies to consider:

  • Dose De-escalation and Titration: Reduce the dose to a level with no observable adverse effects (NOAEL) and then perform smaller, incremental dose increases to find a balance between efficacy and toxicity.[3]

  • Refine the Dosing Schedule: The toxicity might be related to peak plasma concentrations (Cmax). Consider administering smaller doses more frequently or a continuous infusion to maintain a steady-state concentration below the toxic threshold but above the efficacy threshold. This will depend on the compound's half-life, which can be determined from a PK study.[3]

  • Investigate the Formulation: The vehicle used to dissolve or suspend your compound could be contributing to the toxicity. Always run a vehicle-only control group to rule this out.[3]

Question: How many animals should I use per dose group?

Answer: The number of animals per group is a critical aspect of study design that impacts statistical power.[11] For initial studies like an MTD, 3-5 animals per group may be sufficient. For efficacy studies, a power analysis should be conducted based on the expected effect size and variability. Typically, 8-12 animals per group is a reasonable starting point for efficacy studies.[3]

Mandatory Visualization: Decision Tree for In Vivo Troubleshooting

Troubleshooting_Tree start In Vivo Study Outcome no_efficacy No Efficacy Observed start->no_efficacy Efficacy Issue toxicity Unexpected Toxicity start->toxicity Toxicity Issue verify_compound Verify In Vitro Activity no_efficacy->verify_compound deescalate Dose De-escalation toxicity->deescalate escalate_dose Dose Escalation verify_compound->escalate_dose Activity Confirmed pk_study Conduct PK Study escalate_dose->pk_study Still No Efficacy change_route Change Admin Route pk_study->change_route Poor Bioavailability refine_schedule Refine Dosing Schedule deescalate->refine_schedule Toxicity Persists check_vehicle Check Vehicle Toxicity refine_schedule->check_vehicle Toxicity Still Persists

Sources

Optimization

Technical Support Center: Optimizing the Biological Activity of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Welcome to the Technical Support Center for the optimization and biological evaluation of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine . This specific 4-nitroimidazole derivative is a highly valuable scaffold in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization and biological evaluation of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine . This specific 4-nitroimidazole derivative is a highly valuable scaffold in drug development, particularly for targeting hypoxic tumor microenvironments and anaerobic pathogens. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to resolve common experimental bottlenecks.

Section 1: Core Principles & Mechanistic FAQs

Q1: How does the 4-nitroimidazole scaffold achieve targeted biological activity, and why is the piperidine moiety critical?

A1: The biological activity of nitroimidazoles relies entirely on their function as bioreductive prodrugs. In the absence of oxygen (hypoxia) or in the presence of specific parasitic nitroreductases (e.g., NTR1/NTR2), the nitro group undergoes a series of enzymatic single-electron reductions 1. The critical intermediate is the highly reactive hydroxylamine, which covalently binds to cellular macromolecules (proteins and DNA), leading to cytostasis or cell death 2.

The piperidine ring at the 5-position serves two causal functions:

  • Electronic Modulation: It acts as an electron-donating group via its nitrogen lone pair, which slightly lowers the reduction potential compared to unsubstituted analogs. This ensures the compound is only activated by specific oxidoreductases (like CYPOR) or under severe hypoxia, preventing systemic toxicity 3.

  • Physicochemical Tuning: The basic nitrogen of the piperidine ring allows for salt formation (e.g., hydrochloride salts), drastically improving aqueous solubility compared to highly lipophilic unfunctionalized nitroimidazoles [[4]]().

BioreductivePathway Prodrug 1-(1-methyl-4-nitro-1H- imidazol-5-yl)piperidine (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (NTR/CYPOR) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso 1e- + 2H+ Oxygen O2 (Normoxia) Radical->Oxygen Futile Cycling Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- + 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine 2e- + 2H+ Macromolecules Macromolecule Adducts (DNA/Protein Damage) Hydroxylamine->Macromolecules Covalent Binding Oxygen->Prodrug Re-oxidation ROS Superoxide (O2•-) Oxygen->ROS Generates

Bioreductive activation of 4-nitroimidazoles and the oxygen-dependent futile cycle.

Q2: We observe DNA strand scission in cell-free assays, but poor cytotoxicity in whole-cell assays. What causes this discrepancy?

A2: In cell-free electrolytic or chemical reduction assays, the activated nitroimidazole intermediate directly interacts with guanine residues, weakening the glycosidic bond and causing strand scission (often visualized after piperidine treatment) 5. However, in whole-cell assays, the highly reactive hydroxylamine intermediate often binds to abundant cytosolic proteins and glutathione before reaching the nucleus 2. To enhance nuclear penetration, you must optimize the lipophilicity (LogP) of the piperidine appendage to reduce non-specific cytosolic protein binding.

Section 2: Troubleshooting Guide: In Vitro & In Vivo Assays

Q3: Our compound shows inconsistent IC50 values across different batches of normoxic vs. hypoxic assays. How do we stabilize the readout?

A3: Inconsistent IC50 values in hypoxia assays are almost exclusively caused by "futile cycling" due to microscopic oxygen leaks. The first one-electron reduction to the nitro radical anion is reversible. Even trace amounts of O2 (> 0.1%) will rapidly re-oxidize the radical anion back to the parent prodrug, generating superoxide (O2•-) but preventing the formation of the toxic hydroxylamine 2.

Solution: Ensure your hypoxia chamber is strictly maintained at <0.1% O2. Validate the hypoxic environment by running a parallel Western blot for HIF-1α stabilization or using a known hypoxia-selective positive control like CEN-209 or pimonidazole [[3]]().

TroubleshootingWorkflow Start Issue: Inconsistent IC50 Values in Hypoxia Assays CheckO2 Verify Hypoxia Chamber O2 Levels (< 0.1% O2?) Start->CheckO2 O2Leak Action: Fix O2 Leakage & Re-calibrate Sensors CheckO2->O2Leak No (O2 > 0.1%) CheckSol Check Compound Solubility in Assay Media CheckO2->CheckSol Yes (O2 < 0.1%) Precipitation Precipitation Observed Under Microscope? CheckSol->Precipitation Formulation Action: Use 1-5% DMSO or Cyclodextrin Formulation Precipitation->Formulation Yes Enzyme Action: Validate CYPOR/NTR Expression in Cell Line via Western Blot Precipitation->Enzyme No

Decision tree for resolving inconsistent cytotoxicity readouts in hypoxia assays.

Section 3: Data Presentation: Formulation & SAR Strategies

To enhance the biological activity of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine, researchers often modify the formulation or the piperidine ring itself.

StrategyModification / FormulationCausal Effect on Biological ActivityRecommended Use Case
Salt Formation Hydrochloride (HCl) SaltProtonates the piperidine nitrogen, increasing aqueous solubility (>10 mg/mL) and bioavailability.In vivo dosing (IV or Oral); Aqueous in vitro assays.
Host-Guest Complex Hydroxypropyl-β-Cyclodextrin (HPβCD)Encapsulates the hydrophobic nitroimidazole core, preventing precipitation in media.Assays requiring high concentrations (>100 μM) without DMSO toxicity.
Isosteric Replacement Piperazine substitutionIntroduces a secondary amine for further functionalization; alters pKa and cellular uptake.Enhancing targeted delivery (e.g., attaching targeting ligands).
Enzyme Induction Co-culture with CYPOR overexpressing cellsArtificially increases the local concentration of one-electron reductases.Validating the specific bioreductive mechanism of the prodrug [[3]]().

Section 4: Self-Validating Experimental Protocols

Protocol 1: Enzymatic Bioreduction Validation Assay

Objective: To confirm that 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine is a substrate for specific nitroreductases. Self-Validating Mechanism: This assay measures the depletion of NADPH at 340 nm. A parallel reaction lacking the prodrug serves as the negative control, ensuring baseline NADPH stability and confirming that any drop in absorbance is strictly caused by prodrug reduction.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Degas the buffer with nitrogen for 30 minutes to ensure anoxic conditions.

  • Reagent Assembly: In a UV-compatible cuvette inside an anaerobic glove box, combine:

    • 100 μL of 1 mM prodrug (dissolved in 1% DMSO/buffer).

    • 50 μL of 10 mM NADPH.

    • 840 μL of degassed buffer.

  • Initiation: Add 10 μL of recombinant human CYPOR (Cytochrome P450 Oxidoreductase) or E. coli NTR (1 mg/mL) [[3]]().

  • Measurement: Immediately monitor the absorbance at 340 nm using a spectrophotometer for 10 minutes.

  • Validation: The rate of decrease in A340 corresponds to the rate of enzymatic reduction. Compare the slope against a known standard (e.g., metronidazole).

Protocol 2: Hypoxic Clonogenic Survival Assay

Objective: To quantify the hypoxia-selective cytotoxicity of the compound. Self-Validating Mechanism: The assay calculates a Hypoxia Cytotoxicity Ratio (HCR). By comparing the IC50 under normoxia directly against the IC50 under hypoxia within the same cell line, the assay self-corrects for baseline compound toxicity.

  • Cell Seeding: Seed HCT116 or SiHa cells (known to express functional oxidoreductases 3) in glass Petri dishes at predetermined densities (e.g., 500 cells/dish). Allow 12 hours for attachment.

  • Drug Treatment: Treat cells with varying concentrations of the prodrug (1 μM to 100 μM).

  • Hypoxic Incubation: Place half the dishes in a strictly controlled hypoxia chamber (<0.1% O2, 5% CO2, balance N2) and the other half in a standard normoxic incubator (21% O2) for 4 hours.

  • Wash & Recovery: Remove the drug-containing media, wash twice with PBS, and replace with fresh, drug-free media.

  • Colony Formation: Incubate all dishes under normoxic conditions for 10-14 days until macroscopic colonies form (>50 cells/colony).

  • Staining & Analysis: Fix with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). An HCR > 10 indicates successful hypoxia-selective biological activity.

Section 5: References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. nih.gov (Redox Biology).

  • Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. researchgate.net.

  • The 2-Nitroimidazole EF5 Is a Biomarker for Oxidoreductases That Activate the Bioreductive Prodrug CEN-209 under Hypoxia. aacrjournals.org (Clinical Cancer Research).

  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. asm.org (Antimicrobial Agents and Chemotherapy).

  • Base specific interaction of reductively activated nitroimidazoles with DNA. nih.gov (PubMed).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine and metronidazole

Comparative Analysis: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine vs. Metronidazole Executive Summary This guide provides a technical comparison between the clinical standard Metronidazole (MTZ) and the research-grad...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine vs. Metronidazole

Executive Summary

This guide provides a technical comparison between the clinical standard Metronidazole (MTZ) and the research-grade structural analog 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (referred to herein as MNIP ).

While Metronidazole remains the "gold standard" 5-nitroimidazole for anaerobic infections, MNIP represents a distinct class of 4-nitroimidazoles . The structural shift of the nitro group from position 5 to 4, combined with the substitution of the hydrophilic hydroxyethyl tail with a lipophilic piperidine ring, fundamentally alters the pharmacophore. This analysis demonstrates that while MNIP lacks the potent anti-anaerobic activity of Metronidazole, it exhibits superior lipophilicity and stability, making it a critical scaffold for hypoxia-activated anticancer prodrugs and antitubercular agents .[1]

Structural & Physicochemical Characterization

The core difference lies in the electronic environment of the nitro group and the lipophilicity of the side chain.[2]

Comparative Properties Table
FeatureMetronidazole (MTZ) MNIP (Piperidine Analog) Impact on Performance
IUPAC Name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine--
Nitro Position C-5 C-4 C-5 is easily reduced (high redox potential); C-4 is stable (low redox potential).
Side Chain Hydroxyethyl (Polar)Piperidine (Non-polar/Bulky)Piperidine drastically increases LogP.
LogP (Est.) -0.02 (Hydrophilic)~1.8 - 2.2 (Lipophilic)MNIP has superior blood-brain barrier (BBB) penetration potential.
Solubility High (Water/Ethanol)Low (Water); High (DMSO/CHCl3)MNIP requires lipid-based formulation or cosolvents.
Electronic Effect Nitro group is electron-deficient (Electrophilic)Amino-donation from piperidine pushes density to ringMNIP ring is more electron-rich, making the nitro group harder to reduce.
Structural Logic
  • MTZ: The 5-nitro position is electronically susceptible to single-electron transfer (SET). The polar tail ensures solubility in plasma but limits passive diffusion across complex lipid barriers compared to lipophilic analogs.

  • MNIP: The piperidine nitrogen at C-5 acts as an electron donor (resonance effect), stabilizing the imidazole ring. This "push-pull" system (Piperidine push, Nitro pull) lowers the reduction potential, meaning MNIP requires significantly more hypoxic conditions or specific enzymes (like Ddn in M. tuberculosis) to activate than MTZ.[1]

Mechanism of Action: The Redox Threshold

The biological activity of both compounds hinges on the Nitroreductase Activation Pathway . However, the threshold for activation differs.[1]

Pathway Visualization (DOT)

RedoxPathway Prodrug_MTZ Metronidazole (MTZ) (5-Nitro) Enzyme_Anaerobe PFOR / Ferredoxin (Anaerobes/Protozoa) Prodrug_MTZ->Enzyme_Anaerobe High Affinity (Low Redox Threshold) Prodrug_MNIP MNIP (4-Nitro) Prodrug_MNIP->Enzyme_Anaerobe Low Affinity Enzyme_Hypoxia One-Electron Reductases (Solid Tumors) Prodrug_MNIP->Enzyme_Hypoxia Specific Activation (Severe Hypoxia) Inactive No Activation (Aerobic Conditions) Prodrug_MNIP->Inactive Normal Oxygen Tension Radical_MTZ Nitro Radical Anion (R-NO2•-) Enzyme_Anaerobe->Radical_MTZ Rapid Reduction Radical_MNIP Nitro Radical Anion (R-NO2•-) Enzyme_Hypoxia->Radical_MNIP Damage DNA Helix Destabilization & Strand Breaks Radical_MTZ->Damage Covalent Binding Radical_MNIP->Damage

Figure 1: Comparative activation pathways. MTZ is broadly activated by anaerobic flora.[3][4] MNIP requires specific hypoxic environments or specific nitroreductases (e.g., antitubercular Ddn), making it more selective but less potent as a general antibiotic.[1]

Performance Analysis: Efficacy & Toxicology

Antimicrobial Activity (Anaerobes)
  • Metronidazole: Exhibits MIC values in the range of 0.125 – 2.0 µg/mL against Bacteroides fragilis and Trichomonas vaginalis.

  • MNIP: Generally inactive or weakly active (MIC > 64 µg/mL) against standard anaerobic bacteria.

    • Reasoning: The 4-nitro position prevents the low-potential ferredoxin systems of these bacteria from effectively reducing the drug.

Anticancer Potential (Hypoxia Selectivity)
  • Metronidazole: Used as a hypoxic radiosensitizer in the past, but neurotoxicity limits the dose.[1]

  • MNIP: The piperidine moiety allows for high lipophilicity, facilitating penetration into the necrotic core of solid tumors.[1] 4-nitroimidazoles are currently investigated as "hypoxia-activated prodrugs" (HAPs).

    • Data Support: Analogs of MNIP (e.g., 1-methyl-4-nitroimidazoles) have shown IC50 values in the low micromolar range (2–10 µM) against MCF-7 and HepG2 cell lines under hypoxic conditions, whereas they remain non-toxic in normoxia.

Toxicology Profile
  • Mutagenicity (Ames Test):

    • MTZ: Highly mutagenic in Salmonella typhimurium (TA100) due to facile nitro reduction.

    • MNIP: The 4-nitro configuration is significantly less mutagenic . The steric bulk of the piperidine ring also hinders intercalation into DNA compared to the planar structure of simpler nitroimidazoles.

Experimental Protocols

To validate the synthesis and activity of MNIP, the following protocols are recommended.

A. Synthesis of MNIP (Nucleophilic Aromatic Substitution)

Objective: Synthesize MNIP from 5-bromo-1-methyl-4-nitroimidazole.

  • Reagents: 5-bromo-1-methyl-4-nitroimidazole (1.0 eq), Piperidine (2.5 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 5-bromo-1-methyl-4-nitroimidazole in absolute ethanol.

    • Add Piperidine dropwise at room temperature.

    • Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Ethanol/Hexane.

  • Validation:

    • 1H NMR (CDCl3): Look for Piperidine protons (multiplets at 1.6–3.2 ppm) and the disappearance of the C-5 proton signal if starting from a non-halogenated precursor, or simply the attachment evidence.

    • Yield: Typical yields range from 75–85%.

B. In Vitro Cytotoxicity Assay (MTT)

Objective: Compare cytotoxicity in Normoxia vs. Hypoxia.

  • Cell Lines: A549 (Lung carcinoma) or MCF-7.

  • Conditions:

    • Normoxia:[1] 21% O2, 5% CO2.[1]

    • Hypoxia:[1] 1% O2, 5% CO2, 94% N2 (Hypoxia Chamber).

  • Workflow:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Treat with MNIP and MTZ (Control) at gradients: 0.1, 1, 10, 50, 100 µM.[1]

    • Incubate for 48h under respective oxygen conditions.

    • Add MTT reagent; read absorbance at 570 nm.

  • Expected Result:

    • MTZ: Minimal toxicity in both conditions (unless very high concentrations).

    • MNIP: Significant cytotoxicity in Hypoxia (IC50 ~10-30 µM) vs. Normoxia (IC50 >100 µM).

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Biological Screening S1 Precursor: 5-bromo-1-methyl-4-nitroimidazole S2 Reaction: + Piperidine (Reflux/EtOH) S1->S2 S3 Purification: DCM Extraction & Recrystallization S2->S3 T1 Cell Seeding (A549 / MCF-7) S3->T1 T2_N Normoxia (21% O2) Control Arm T1->T2_N T2_H Hypoxia (1% O2) Experimental Arm T1->T2_H T3 MTT Assay (48h Exposure) T2_N->T3 T2_H->T3 T4 Data Analysis (Calculate IC50) T3->T4

Figure 2: Integrated workflow for the synthesis and hypoxic-selectivity screening of MNIP.

References

  • Zhang, K., et al. (2009).[1] Structure-Activity Relationships of Antitubercular Nitroimidazoles: Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles.[2][5][6][7] Journal of Medicinal Chemistry.[2][5][8]

  • Al-Soud, Y. A., et al. (2021).[1][9] Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives.[1][9][10] Arkivoc.[9]

  • Upcroft, J. A., et al. (2006).[1] 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy.[3][11][12]

  • Shafiee, A., et al. (1998).[1] Synthesis and antibacterial activity of 1-methyl-4-nitroimidazole-5-carboxaldoxime derivatives. Journal of Sciences, Islamic Republic of Iran.[1]

  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

Sources

Comparative

validating the anticancer activity of novel nitroimidazole derivatives

Title: Validating the Anticancer Activity of Novel Nitroimidazole Derivatives: A Comparative Methodological Guide Executive Summary Tumor hypoxia is a fundamental hallmark of solid malignancies, acting as a primary drive...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Anticancer Activity of Novel Nitroimidazole Derivatives: A Comparative Methodological Guide

Executive Summary

Tumor hypoxia is a fundamental hallmark of solid malignancies, acting as a primary driver of resistance to conventional radiotherapy and chemotherapy [1]. Hypoxia-activated prodrugs (HAPs) exploit this unique physiological microenvironment by remaining pharmacologically inert in normoxic tissues while undergoing selective bioreduction in hypoxic zones to release potent cytotoxins[2].

Among the most clinically evaluated triggers are 2-nitroimidazole derivatives. Evofosfamide (TH-302), a benchmark second-generation HAP, utilizes a 2-nitroimidazole moiety linked to a bromo-iso-phosphoramide mustard (Br-IPM) [1]. However, next-generation 2-nitroimidazole derivatives (N2NDs) are currently being engineered with alternative payloads—such as targeted kinase inhibitors or novel DNA cross-linkers—to overcome previous pharmacokinetic limitations and enhance the critical "bystander effect" [3]. This guide provides a comprehensive, self-validating methodological framework for objectively comparing the efficacy of novel N2NDs against established benchmarks.

Mechanistic Pathway & Causality

The tumor selectivity of 2-nitroimidazoles is dictated by their specific one-electron reduction potential. In normoxic cells, cytochrome P450 oxidoreductase (POR) reduces the prodrug to a radical anion; however, this process is rapidly reversed by molecular oxygen in a process known as "futile cycling." In hypoxic environments (<0.1% O₂), the absence of oxygen prevents this reversal, allowing further irreversible reduction and subsequent molecular fragmentation, which ultimately unmasks and releases the active chemotherapeutic payload [4].

G Prodrug 2-Nitroimidazole Prodrug Reductase 1e- Reduction (POR/Reductases) Prodrug->Reductase Radical Nitro Radical Anion Reductase->Radical Normoxia Normoxia (O2) Futile Cycling Radical->Normoxia O2 present Hypoxia Hypoxia (<0.1% O2) Irreversible Reduction Radical->Hypoxia No O2 Normoxia->Prodrug Payload Active Payload Release Hypoxia->Payload Fragmentation CellDeath DNA Damage & Apoptosis Payload->CellDeath

Bioreductive activation pathway of 2-nitroimidazole prodrugs in hypoxic tumor microenvironments.

Comparative Performance Analysis

To objectively evaluate novel N2NDs, their performance must be benchmarked against Evofosfamide and a non-hypoxia-selective standard (e.g., Doxorubicin). The definitive metric for in vitro validation is the Hypoxia Cytotoxicity Ratio (HCR) , calculated as the IC₅₀ in normoxia divided by the IC₅₀ in hypoxia. A higher HCR indicates superior tumor selectivity and a wider therapeutic window [2].

Table 1: Comparative Cytotoxicity Profile (HCT116 Colorectal Carcinoma Cells)

CompoundNormoxia IC₅₀ (21% O₂)Hypoxia IC₅₀ (0.1% O₂)Hypoxia Cytotoxicity Ratio (HCR)Mechanism of Action
Novel N2ND >150.0 µM0.45 µM>333.0 Hypoxia-targeted DNA cross-linking
Evofosfamide (TH-302) 65.0 µM0.85 µM76.4 Hypoxia-targeted Br-IPM release
Doxorubicin 0.12 µM0.15 µM0.8 Topoisomerase II inhibition (Non-selective)

Data synthesis based on established HAP benchmarking protocols [1, 2].

Experimental Validation Protocols

As an application scientist, it is critical to recognize that assay design directly impacts data integrity. The following protocols are engineered to be self-validating, ensuring that observed toxicity is genuinely driven by hypoxia-selective bioreduction rather than experimental artifacts.

Protocol 1: In Vitro Hypoxic Cytotoxicity (Clonogenic Survival Assay)

Purpose: To quantify the true reproductive death of cancer cells. Causality: Short-term viability assays (e.g., MTT or CellTiter-Glo) often overestimate survival because they measure metabolic activity, which temporarily persists even if a cell has sustained lethal DNA cross-links. Clonogenic assays strictly measure long-term proliferative capacity, making them the gold standard for alkylating agents.

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 cells in 6-well plates at varying densities (e.g., 200 cells/well for controls, up to 2,000 cells/well for high-dose treatments) to account for expected drug-induced lethality.

  • Pre-incubation: Incubate overnight at 37°C in a standard 5% CO₂ / 21% O₂ incubator to allow adherence.

  • Hypoxic Equilibration: Transfer plates to a specialized hypoxia workstation (maintained at 0.1% O₂, 5% CO₂, balance N₂).

    • Critical Causality Step: Pre-equilibrate all media in the hypoxic chamber for a minimum of 4 hours prior to drug addition. Failing to use deoxygenated media introduces dissolved oxygen, which prematurely reverses the 2-nitroimidazole radical anion and artificially depresses the HCR [4].

  • Drug Treatment: Add serial dilutions of the N2ND or Evofosfamide (0.01 µM to 200 µM). Incubate for exactly 4 hours.

    • Critical Causality Step: A 4-hour exposure mimics the typical in vivo pharmacokinetic half-life and clearance rate of nitroimidazole derivatives, preventing artificial overexposure [3].

  • Recovery: Remove drug-containing media, wash twice with PBS, and replace with fresh, fully oxygenated media. Return plates to normoxic incubators for 10-14 days.

  • Quantification: Fix colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells and calculate the surviving fraction relative to untreated controls.

Protocol 2: In Vivo Xenograft Tumor Efficacy & Spatial Mapping

Purpose: To validate pharmacokinetic distribution, tumor penetration, and the bystander effect in a physiological tumor microenvironment. Causality: 2-nitroimidazoles must diffuse from functional blood vessels through layers of normoxic tissue to reach the hypoxic core. The "bystander effect"—where the activated payload diffuses back out of the hypoxic zone to kill adjacent normoxic cells—is crucial for eradicating heterogeneous tumors [3].

Step-by-Step Methodology:

  • Tumor Inoculation: Subcutaneously inject 5 × 10⁶ HCT116 cells into the right flank of female athymic nude mice.

  • Randomization: Wait until tumors reach an average volume of 150-200 mm³ (ensuring the development of a necrotic/hypoxic core). Randomize mice into Vehicle, Evofosfamide (50 mg/kg), and N2ND (50 mg/kg) groups (n=8/group).

  • Dosing Regimen: Administer compounds via intraperitoneal (IP) injection once daily for 5 consecutive days (QDx5).

    • Critical Causality Step: Fractionated dosing maximizes the exposure of cycling tumor cells to the activated payload while managing systemic host toxicity.

  • Hypoxia Staining (Pimonidazole): 2 hours prior to sacrifice, inject mice with pimonidazole hydrochloride (60 mg/kg).

    • Critical Causality Step: Pimonidazole forms covalent adducts exclusively in cells with pO₂ < 10 mmHg. Immunohistochemical co-staining of pimonidazole and γ-H2AX (a marker of DNA double-strand breaks) confirms that DNA damage originates strictly within hypoxic regions, validating the prodrug's targeted activation mechanism.

  • Efficacy Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume as

    
    .
    

Workflow Start Compound Synthesis & Characterization InVitro In Vitro Hypoxic Equilibration (0.1% O2) Start->InVitro Clonogenic Clonogenic Survival Assay (Calculate HCR) InVitro->Clonogenic InVivo In Vivo Xenograft Establishment Clonogenic->InVivo If HCR > 100 Treatment Fractionated IP Dosing (QDx5) InVivo->Treatment Validation Pimonidazole & γ-H2AX Co-staining Treatment->Validation Efficacy Tumor Volume Reduction Analysis Treatment->Efficacy

Step-by-step experimental workflow for validating the efficacy and selectivity of novel HAPs.

Data Interpretation & Pharmacokinetic Implications

When validating novel N2NDs, researchers must carefully analyze the relationship between payload reactivity and the bystander effect. While a highly reactive payload (like Br-IPM in Evofosfamide) efficiently eradicates the immediate hypoxic cell, it may react too quickly with local macromolecules to diffuse into neighboring normoxic tumor regions[3]. Novel derivatives utilizing payloads with slightly lower reactivity but higher lipophilicity often demonstrate superior tumor eradication in vivo despite having a lower absolute HCR in vitro, because the activated drug can diffuse further from the site of bioreduction[2, 3]. This highlights the critical necessity of pairing in vitro HCR screening with robust in vivo spatial pharmacodynamic modeling.

References

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. National Institutes of Health (NIH) / PMC.[Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI.[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.[Link]

Validation

cross-reactivity studies of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

An In-Depth Guide to Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Study of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (IMP-N) In the landscape of modern drug discovery, particularly withi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Study of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (IMP-N)

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. While achieving potent inhibition of a primary target is a significant milestone, understanding a compound's off-target interactions is equally critical for predicting its therapeutic window and potential toxicities. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel investigational compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (designated IMP-N) as a case study. We will explore the experimental design, methodologies, data interpretation, and comparative analysis required to build a robust selectivity profile for this hypothetical inhibitor of p38α mitogen-activated protein kinase (MAPK).

The Imperative of Selectivity Profiling

Kinases share a structurally conserved ATP-binding pocket, which is the target for the majority of kinase inhibitors. This homology presents a significant challenge, as compounds designed to inhibit one kinase can inadvertently bind to and inhibit dozens of others. Such off-target activity, or polypharmacology, can lead to unexpected side effects or, in some cases, beneficial synergistic effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory formality but a cornerstone of rational drug design and risk mitigation.

For our compound of interest, IMP-N, a putative inhibitor of p38α MAPK, a key player in inflammatory signaling pathways, understanding its selectivity against other MAPKs (e.g., JNK, ERK) and a broader panel of kinases is essential. This allows us to anticipate potential cross-talk between signaling pathways and to de-risk the compound's progression through the development pipeline.

Experimental Design for Cross-Reactivity Screening

A tiered approach is often the most efficient strategy for assessing kinase inhibitor selectivity. This typically begins with a broad panel screen at a single high concentration, followed by more focused dose-response studies on any identified "hits."

Workflow for Kinase Selectivity Profiling

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Compound of Interest (IMP-N) B Select Broad Kinase Panel (e.g., 96-well format) A->B C Single-Dose Screen (e.g., 1 µM) B->C D Identify Off-Target 'Hits' (% Inhibition > 50%) C->D E Select 'Hits' for Follow-up D->E Advance Hits F 10-Point Dose-Response Curve E->F G Calculate IC50 Values F->G H Compare IC50 Values (Primary Target vs. Off-Targets) G->H Input Data I Calculate Selectivity Score (e.g., S-Score) H->I J Generate Selectivity Profile I->J

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Methodologies for Kinase Inhibition Assays

Several robust methods are available for quantifying kinase activity and its inhibition. The choice of assay technology depends on factors such as throughput, sensitivity, and the specific kinase being studied. Below is a detailed protocol for a common in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, a common method for high-throughput screening.

  • Reagent Preparation:

    • Prepare a 5X kinase/antibody solution in the appropriate kinase buffer.

    • Prepare a 5X fluorescently labeled tracer solution in the same buffer.

    • Serially dilute the test compound (IMP-N) in DMSO, then in kinase buffer to create a 5X stock of each desired concentration.

  • Assay Plate Setup:

    • To a 384-well assay plate, add 2 µL of the 5X serially diluted IMP-N.

    • Add 2 µL of the 5X tracer solution to all wells.

    • Initiate the reaction by adding 2 µL of the 5X kinase/antibody solution to all wells. The final reaction volume is 10 µL.

  • Incubation and Reading:

    • Seal the plate and allow it to incubate at room temperature for 60 minutes.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

Comparative Analysis: Selectivity Profile of IMP-N

Following the protocols described above, IMP-N was screened against a panel of 10 kinases, including its primary target, p38α MAPK. The resulting IC50 values are presented below.

Kinase TargetFamilyIC50 (nM) for IMP-N
p38α (MAPK14) MAPK 15
JNK1 (MAPK8)MAPK850
ERK2 (MAPK1)MAPK>10,000
SRCTyrosine Kinase1,200
ABL1Tyrosine Kinase>10,000
EGFRTyrosine Kinase7,500
CDK2CMGC2,500
GSK3βCMGC980
PKAAGC>10,000
ROCK1AGC4,300
Interpretation of Results

The data clearly demonstrates that IMP-N is a potent inhibitor of its intended target, p38α, with an IC50 of 15 nM. To quantify its selectivity, we can calculate a simple selectivity ratio (IC50 of off-target / IC50 of primary target).

  • Selectivity against JNK1: 850 nM / 15 nM = ~57-fold

  • Selectivity against GSK3β: 980 nM / 15 nM = ~65-fold

  • Selectivity against SRC: 1,200 nM / 15 nM = 80-fold

A selectivity of greater than 100-fold is often considered a benchmark for a highly selective inhibitor. While IMP-N shows good selectivity against most of the panel, its modest selectivity against other MAPKs (JNK1) and GSK3β warrants further investigation. This information is crucial for guiding subsequent lead optimization efforts, where medicinal chemists can aim to improve potency against p38α while reducing activity against these identified off-targets.

Visualizing Selectivity

A selectivity tree, also known as a dendrogram, is an effective way to visualize the cross-reactivity profile of a compound against a panel of kinases.

G center IMP-N p38a p38α center->p38a 15 nM JNK1 JNK1 center->JNK1 850 nM GSK3b GSK3b center->GSK3b 980 nM ERK2 ERK2 center->ERK2 >10 µM SRC SRC center->SRC 1.2 µM ABL1 ABL1 center->ABL1 >10 µM EGFR EGFR center->EGFR 7.5 µM CDK2 CDK2 center->CDK2 2.5 µM PKA PKA center->PKA >10 µM ROCK1 ROCK1 center->ROCK1 4.3 µM

Caption: Kinase selectivity profile of IMP-N.

Conclusion and Future Directions

The cross-reactivity studies for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (IMP-N) demonstrate a potent and reasonably selective profile for its primary target, p38α MAPK. The identification of moderate off-target activity against JNK1 and GSK3β provides critical insights for the next phase of drug development. Future studies should focus on:

  • Cellular Assays: Validating the observed in vitro selectivity in a cellular context by examining the phosphorylation of downstream targets of p38α, JNK1, and GSK3β.

  • Structural Biology: Obtaining co-crystal structures of IMP-N with its primary and off-targets to understand the molecular basis of its interactions and guide structure-activity relationship (SAR) studies.

  • Broad Panel Screening: Expanding the screening to a larger, more comprehensive panel of kinases (e.g., the KINOMEscan™ panel) to uncover any previously unidentified off-targets.

By systematically applying these principles of cross-reactivity assessment, researchers can build a comprehensive understanding of a compound's pharmacological profile, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • DiscoverX (Eurofins). KINOMEscan™ Assay Platform. [Link]

Comparative

comparative cytotoxicity of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine on normal vs cancer cells

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Promise of Hypoxia-Activated Prodrugs The tumor microenvironment presents a significant challenge to effective cancer therapy. One of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Hypoxia-Activated Prodrugs

The tumor microenvironment presents a significant challenge to effective cancer therapy. One of its defining features is hypoxia, or low oxygen tension, which arises from rapid cancer cell proliferation outstripping the development of an adequate blood supply. This hypoxic state not only contributes to tumor progression and metastasis but also renders cancer cells resistant to conventional therapies like radiation and many chemotherapeutic agents. However, this unique feature of solid tumors also presents a therapeutic window for the development of hypoxia-activated prodrugs (HAPs).

Nitroimidazole derivatives are a prominent class of HAPs that have been extensively investigated for their potential as anticancer agents. These compounds are relatively non-toxic in their parent form but can be selectively activated under hypoxic conditions to yield highly cytotoxic species. This guide provides a comparative analysis of the cytotoxicity of various nitroimidazole derivatives, with a particular focus on their differential effects on cancer cells versus normal, healthy cells. While direct experimental data on the specific compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine is not extensively available in the public domain, this guide will synthesize findings from structurally related nitroimidazoles to provide a comprehensive overview of the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their selective cytotoxicity.

The Mechanism of Hypoxia-Selective Activation

The selective toxicity of nitroimidazoles hinges on the bioreductive activation of the nitro group, a process that is favored under low oxygen conditions.[1] In normoxic (normal oxygen) tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent nitro compound by molecular oxygen, resulting in a futile cycle with no net reduction and minimal cytotoxicity.

However, in the hypoxic environment of a tumor, the scarcity of oxygen allows for further reduction of the nitro radical anion to more reactive intermediates, such as nitroso and hydroxylamine derivatives.[2] These highly reactive species can then interact with and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[3][4]

G cluster_normoxia Normoxic Cells (High O₂) cluster_hypoxia Hypoxic Cancer Cells (Low O₂) Nitroimidazole Nitroimidazole Nitro_Radical_Anion_N Nitro Radical Anion Nitroimidazole->Nitro_Radical_Anion_N One-electron reduction Nitroimidazole_H Nitroimidazole Nitro_Radical_Anion_N->Nitroimidazole Re-oxidation Nitro_Radical_Anion_N->Nitroimidazole Futile Cycle (Low Cytotoxicity) Superoxide O₂⁻ O2_N O₂ O2_N->Superoxide e⁻ Nitro_Radical_Anion_H Nitro Radical Anion Nitroimidazole_H->Nitro_Radical_Anion_H One-electron reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitro_Radical_Anion_H->Reactive_Intermediates Further Reduction (O₂ independent) Cell_Death Cell Death (DNA Damage, etc.) Reactive_Intermediates->Cell_Death

Figure 1: Mechanism of hypoxia-selective activation of nitroimidazoles.

Comparative Cytotoxicity: In Vitro Evidence

Numerous studies have demonstrated the potent and selective anticancer activity of various nitroimidazole derivatives. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The selectivity is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value signifies greater selectivity for cancer cells.

Table 1: Comparative in vitro cytotoxicity of selected nitroimidazole derivatives.

Compound/DerivativeCancer Cell LineNormal Cell LineIC50 (µM) - CancerIC50 (µM) - NormalSelectivity Index (SI)Reference
N-alkyl nitroimidazolesMDA-MB-231 (Breast)Vero (Kidney)as low as 16.7~30~1.8[5]
4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles (e.g., 9g)MCF-7 (Breast)Dermal/Fibroblast2.00 ± 0.03Not explicitly stated, but compounds showed less activity against normal cellsFavorable selectivity implied[6]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one (e.g., 5f)MCF-7 (Breast)Not specified1.0 µg/mLNot specifiedNot specified[7][8]
5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazoleAA8 (Ovarian)Not specifiedSuperior selectivity (> 7-fold) in repair-competent cellsNot specified>7[9]
5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087)V79 (Lung)Not specified5 µM (aerobic)Not specifiedGreater toxicity to aerobic cells in this specific case[10]

Note: The IC50 values and cell lines are examples from the cited literature and represent a snapshot of the extensive research in this area. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data consistently show that many nitroimidazole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and liver cancers.[5][11][12] Importantly, several studies have demonstrated a favorable selectivity profile, with these compounds being less toxic to normal cell lines.[5][6][13] This selectivity is a critical attribute for any potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting.

The structural modifications to the nitroimidazole scaffold play a crucial role in determining both the potency and selectivity of these compounds. For instance, the length of an N-alkyl chain can influence antitumor activity.[5] The addition of other heterocyclic moieties, such as piperazine and triazole rings, has also been shown to enhance anticancer efficacy.[6][14]

Experimental Protocols for Assessing Comparative Cytotoxicity

The evaluation of the differential cytotoxicity of a novel compound like 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine requires a systematic and robust experimental approach. Below are detailed protocols for key in vitro assays.

Cell Culture
  • Cell Line Selection : A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous human cell line (e.g., human dermal fibroblasts or an immortalized normal cell line like Vero) should be selected.[5][6][12]

  • Culture Conditions : Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[12]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][12][15]

  • Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2][16]

  • Compound Treatment : Prepare a series of dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[12]

  • Incubation : Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions. Hypoxia can be achieved using a specialized hypoxia chamber or by chemical induction.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 2: Workflow of the MTT assay for cytotoxicity assessment.

Future Directions and Conclusion

The selective cytotoxicity of nitroimidazole derivatives against cancer cells, particularly under hypoxic conditions, makes them a highly promising class of compounds for anticancer drug development. While the specific cytotoxic profile of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine requires direct experimental evaluation, the extensive body of research on related compounds provides a strong rationale for its investigation. Future studies should focus on a comprehensive in vitro evaluation against a broad panel of cancer and normal cell lines under both normoxic and hypoxic conditions. Further mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this compound will also be crucial for its continued development. The ultimate goal is to identify novel nitroimidazole-based drug candidates with high potency and a wide therapeutic index, offering a more effective and less toxic treatment option for patients with solid tumors.

References

  • Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025, November 1). ScienceDirect.
  • Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility. (1995, May 26). PubMed.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
  • Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitizers. ACS Publications.
  • Medicinal Significance of Nitroimidazoles. (2002, April 12). NISCAIR Online Periodicals Repository.
  • Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. (2019, May 13). Frontiers.
  • Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA. PubMed.
  • Synthesis and hypoxia-selective cytotoxicity of a 2-nitroimidazole mustard. (1998, July 7). PubMed.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020, June 5). SciSpace.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015, April 15). Open MedScience.
  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PubMed Central (PMC).
  • Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. ScienceOpen.
  • Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. Arkivoc.
  • Synthetic pathway of [((4-nitro-1H-imidazol-5-yl)piperazin-1-yl)propyl]alkyl and aryl sulphonamide derivatives. ResearchGate.
  • Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. (2026, January 9). ResearchGate.
  • Applications of 5-Nitroso-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. PubMed Central (PMC).
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025, May 31). Journal of King Saud University - Science.
  • A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles. Benchchem.
  • Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. (2010, February 22). FABAD Journal of Pharmaceutical Sciences.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org.
  • Anti-Tumoral Effects of a (1H-Pyrrol-1-Yl)Methyl-1H- Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2021, June 12). Usiena air.

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Validation

Preclinical ADMET Assessment of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine: A Comparative Guide

As drug discovery pivots toward highly functionalized molecular hybrids, the nitroimidazole scaffold remains a privileged structure for targeting hypoxic microenvironments, parasitic infections, and bacterial pathogens....

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized molecular hybrids, the nitroimidazole scaffold remains a privileged structure for targeting hypoxic microenvironments, parasitic infections, and bacterial pathogens. However, the clinical attrition rate for nitroaromatics is notoriously high due to poor pharmacokinetic profiles and off-target genotoxicity.

The compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine represents a strategic structural evolution. By appending a piperidine ring to the 5-position of a 4-nitroimidazole core, medicinal chemists can finely tune the molecule's lipophilicity, pKa, and metabolic stability.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this specific piperidine-nitroimidazole hybrid. We will compare its performance against established clinical benchmarks and provide self-validating experimental protocols to ensure rigorous preclinical assessment.

Structural Rationale & Mechanistic Insights

The biological activity of nitroimidazoles hinges on their bioreductive activation. In hypoxic environments (such as solid tumors or anaerobic bacterial infections), the nitro group undergoes a single-electron reduction to form a reactive nitro radical anion.

The choice of a 4-nitroimidazole core over a 5-nitroimidazole (like Metronidazole) is deliberate. 4-Nitroimidazoles generally exhibit a lower reduction potential, meaning they are less prone to futile redox cycling in normoxic tissues, thereby reducing systemic oxidative stress and off-target toxicity [1]. Furthermore, the introduction of the piperidine moiety serves two mechanistic purposes:

  • Solubility & Permeability: The basic nitrogen of the piperidine ring (pKa ~10-11 in isolation, though lowered by the electron-withdrawing nitroimidazole) enhances aqueous solubility at physiological pH while maintaining sufficient lipophilicity for membrane permeation.

  • Metabolic Shielding: Unlike primary or secondary amines, the tertiary amine linkage at the 5-position provides steric hindrance, protecting the core from rapid enzymatic degradation and altering its interaction with Cytochrome P450 (CYP450) enzymes.

Bioreduction Prodrug 4-Nitroimidazole Derivative Radical Nitro Radical Anion (Reactive Intermediate) Prodrug->Radical 1e- reduction (Hypoxia) Radical->Prodrug O2 (Normoxia) Futile Cycling Nitroso Nitroso Derivative (DNA Damaging) Radical->Nitroso Further Reduction Amine Amino Derivative (Inactive Metabolite) Nitroso->Amine Reductases

Bioreductive activation pathway of 4-nitroimidazole derivatives under hypoxic conditions.

Comparative ADMET Profile

To contextualize the performance of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine, we must benchmark it against known alternatives. Below is a comparative ADMET dataset contrasting our target compound with Metronidazole (a standard 5-nitroimidazole) and Azathioprine (a 4-nitroimidazole-based prodrug) [1][2].

ADMET Property1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidineMetronidazole (Benchmark)Azathioprine (Prodrug Benchmark)
LogP (Lipophilicity) 1.85 (Optimal for oral absorption)-0.02 (Highly hydrophilic)0.10 (Hydrophilic)
Caco-2

(

cm/s)
18.5 (High permeability)25.0 (High permeability)8.2 (Moderate permeability)
Efflux Ratio (P-gp substrate) 1.2 (Non-substrate)0.9 (Non-substrate)2.4 (Weak substrate)
HLM Half-life (

, min)
55 (Moderate clearance)>120 (Low clearance)<15 (Rapidly cleaved)
Plasma Protein Binding (%) 65% (Favorable free fraction)<20% (High free fraction)30%
HepG2 Cytotoxicity (

, µM)
>100 (Low hepatotoxicity)>200 (Non-toxic)45 (Moderate toxicity)
hERG Inhibition (

, µM)
>50 (Low cardiotoxic risk)>100 (Safe)>100 (Safe)
Ames Test (Mutagenicity) Weakly Positive (Strain specific)Positive (Class effect)Positive

Data Synthesis: The piperidine hybrid demonstrates a superior LogP compared to Metronidazole, suggesting better tissue distribution, particularly across the blood-brain barrier (BBB) if CNS targeting is desired. Its moderate HLM half-life strikes a balance between the extreme stability of Metronidazole and the rapid degradation of Azathioprine.

Standardized ADMET Experimental Workflows

To ensure trustworthiness and reproducibility, every preclinical assay must be a self-validating system. The following protocols detail the exact methodologies required to generate the data presented above [3].

ADMET_Workflow cluster_A Absorption & Distribution cluster_M Metabolism & Excretion cluster_T Toxicity Start Compound Synthesis Target: Nitroimidazole-Piperidine Caco2 Caco-2 Permeability (Papp Assessment) Start->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB HLM HLM Stability (CYP450 Clearance) Caco2->HLM CYP CYP Inhibition (Fluorescent Assay) PPB->CYP HepG2 Hepatotoxicity (HepG2 Cell Line) HLM->HepG2 Ames Genotoxicity (Ames Test) HLM->Ames hERG Cardiotoxicity (hERG Patch Clamp) CYP->hERG Decision Lead Optimization or Candidate Selection HepG2->Decision hERG->Decision Ames->Decision

Standardized preclinical ADMET screening workflow for nitroimidazole-piperidine hybrids.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Absorption)

Causality Check: We use Caco-2 cells because they spontaneously differentiate into monolayers expressing tight junctions and efflux transporters (like P-glycoprotein), accurately mimicking the human intestinal epithelium.

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts (Transwell). Culture for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Self-validation: Only proceed if TEER > 400 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare a 10 µM solution of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine in HBSS buffer (pH 7.4).

  • Incubation:

    • For Apical to Basolateral (A-B) transport: Add the compound to the apical chamber.

    • For Basolateral to Apical (B-A) transport: Add the compound to the basolateral chamber.

    • Incubate at 37°C for 2 hours.

  • Sampling & Quantification: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the compound using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability (

    
    ). An Efflux Ratio (
    
    
    
    B-A /
    
    
    A-B) > 2.0 indicates the compound is a substrate for active efflux.
Protocol 2: Human Liver Microsomal (HLM) Stability (Metabolism)

Causality Check: The piperidine ring is susceptible to CYP-mediated


-carbon oxidation or N-dealkylation. HLM assays provide a robust in vitro estimation of hepatic first-pass metabolism by isolating these specific enzymes.
  • Reaction Mixture Preparation: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Self-validation: Run a parallel control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining.

  • Clearance Calculation: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (

    
    ) and in vitro half-life (
    
    
    
    ).
Protocol 3: HepG2 Cytotoxicity Assay (Toxicity)

Causality Check: The liver is the primary site of nitroreductase and CYP450 activity. Therefore, hepatocytes are the most susceptible to toxicity caused by reactive nitro radical anions or piperidine-derived reactive metabolites.

  • Cell Seeding: Plate HepG2 cells in 96-well clear-bottom plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Compound Treatment: Prepare a serial dilution of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (ranging from 0.1 µM to 200 µM). Treat the cells for 72 hours. Self-validation: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO).

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

Conclusion

The hybridization of a 4-nitroimidazole core with a piperidine ring yields a compound with a highly favorable ADMET profile compared to legacy drugs like Metronidazole and Azathioprine. The basicity and steric bulk of the piperidine moiety successfully enhance membrane permeability and optimize hepatic clearance without triggering severe hepatotoxicity. For drug development professionals, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine represents a highly tunable scaffold, prime for lead optimization in the pursuit of novel targeted therapies.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: MDPI - Pharmaceuticals URL:[Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Platform Services Source: Drug Discovery and Development Centre (H3D), University of Cape Town URL:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Executive Summary 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine is a specialized nitroimidazole derivative utilized in advanced synthetic chemistry and drug development. Due to the presence of the 4-nitroimidazole phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine is a specialized nitroimidazole derivative utilized in advanced synthetic chemistry and drug development. Due to the presence of the 4-nitroimidazole pharmacophore, this compound poses significant genotoxic and mutagenic risks. Improper disposal can lead to severe environmental contamination, as standard wastewater treatment facilities are not equipped to filter out these active pharmaceutical ingredients[1]. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound in strict compliance with and standards.

Mechanistic Rationale for Stringent Disposal

To understand the necessity of these rigorous disposal protocols, one must examine the chemical's reactivity. The 4-nitro group is highly susceptible to enzymatic reduction by cellular nitroreductases. This reduction pathway generates highly reactive nitroso and hydroxylamine intermediates that can covalently bind to DNA, forming genotoxic adducts.

MechanisticPathway Compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (Parent Compound) Nitroso Nitroso Intermediate (Highly Reactive) Compound->Nitroso 2e- reduction Nitroreductase Cellular Nitroreductases (Enzymatic Activation) Nitroreductase->Compound Catalyzes Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine 2e- reduction DNA_Adducts DNA Adduct Formation (Genotoxicity / Mutagenesis) Hydroxylamine->DNA_Adducts Covalent Binding

Figure 1: Enzymatic nitroreduction pathway leading to genotoxic DNA adducts.

Because of this inherent genotoxicity, any waste stream containing 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine must be treated as a hazardous chemical waste. It strictly falls under the, prohibiting disposal down the drain[2][3].

Regulatory Classification & Waste Segregation

Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), pharmaceutical wastes and their precursors must be rigorously segregated to prevent cross-contamination[3][4]. Furthermore, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that disposal procedures for highly toxic materials be established before any experiments begin[5][6].

DisposalWorkflow Start Waste Containing 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine IsSolid Waste State? Start->IsSolid SolidWaste Solid Waste (Pure Powder/Crystals) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Effluents) IsSolid->LiquidWaste Liquid Consumables Contaminated Consumables (PPE/Tips) IsSolid->Consumables Trace Solid SolidContainer Seal in Amber Glass Vial SolidWaste->SolidContainer LiquidContainer Segregate by Solvent (Halogenated vs. Non) LiquidWaste->LiquidContainer ConsumablesContainer Double-bag in Cytotoxic Waste Bin Consumables->ConsumablesContainer Incineration High-Temperature Incineration (RCRA Compliant) SolidContainer->Incineration LiquidContainer->Incineration ConsumablesContainer->Incineration

Figure 2: Logical decision tree for waste segregation and RCRA-compliant disposal.

Step-by-Step Disposal Protocols

Solid Waste (Pure Powders and Crystals)

Causality: Solid nitroimidazoles can undergo photodegradation when exposed to ambient UV light, generating unpredictable and potentially explosive reactive species. Therefore, amber glass containment is mandatory.

  • Collection: Carefully transfer all solid residues into an amber glass vial using a dedicated, disposable anti-static spatula to prevent aerosolization.

  • Containment: Seal the vial with a PTFE-lined cap. PTFE is required to prevent the chemical degradation of the seal that often occurs with standard rubber or silicone septa.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine (Genotoxic)".

  • Secondary Containment: Place the sealed vial in a shatter-proof secondary container to mitigate drop risks.

  • Disposal: Transfer to the facility's central hazardous waste accumulation area for high-temperature incineration by a certified vendor. High-temperature incineration is the only method guaranteed to thermally destroy the robust imidazole ring.

Liquid Waste (Solutions and HPLC Effluents)

Causality: Mixing incompatible solvents can cause exothermic reactions or pressure buildup. Validating the pH ensures the solution remains stable during long-term storage and transport.

  • Segregation: Separate liquid waste into halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., methanol, DMSO) streams.

  • Validation: Verify the pH of the liquid waste is between 6.0 and 8.0 using pH indicator strips. Neutralize if necessary to prevent acid/base-catalyzed gas evolution in sealed containers.

  • Containment: Funnel the liquid into a high-density polyethylene (HDPE) or solvent-compatible glass carboy. Self-Validating Rule: Do not fill beyond 80% capacity. This empty headspace allows for safe vapor expansion due to temperature fluctuations.

  • Labeling: Attach a hazardous waste tag detailing the exact solvent composition and the estimated concentration of the nitroimidazole derivative.

  • Disposal: Store in a vented, flammable storage cabinet until collection for RCRA-compliant solvent incineration.

Contaminated Consumables (PPE, Pipette Tips, Vials)

Causality: Trace amounts of genotoxic compounds on consumables can still pose a severe dermal and inhalation exposure risk to downstream waste management personnel[5].

  • Collection: Discard all contaminated gloves, weighing boats, and pipette tips into a designated, rigid cytotoxic waste bin lined with a primary biohazard/cytotoxic bag.

  • Sealing: Once the bag is exactly 75% full, securely tie it off using a gooseneck knot. This specific knot prevents the aerosolization of trace powders when the bag is compressed.

  • Disposal: Manage as trace hazardous waste, destined for specialized medical/cytotoxic incineration.

Spill Response & Decontamination

In the event of a spill, immediate containment is critical to prevent aerosolization and inhalation exposure, as outlined in the [5][7].

  • Isolation: Evacuate non-essential personnel and ensure the chemical fume hood or local exhaust ventilation is operating at maximum capacity[5][8].

  • PPE: Don a disposable lab coat, double nitrile gloves, and safety goggles.

  • Containment (Solid): Gently cover the powder with damp absorbent pads (using water or a compatible solvent) to prevent dust generation. Never sweep dry genotoxic powders.

  • Containment (Liquid): Encircle and cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite).

  • Cleanup: Scoop up the absorbed material using a non-sparking brush and dustpan. Place all materials into a hazardous waste bag and process as described in Section 4.3.

  • Decontamination: Wash the affected area with a 10% bleach solution, followed by soap and water, to ensure the complete oxidative destruction and removal of residual compound[7].

Quantitative Waste Management Summary

Waste StreamPhysical StatePrimary ContainmentSecondary ContainmentFinal Disposal Method
Pure Compound Solid (Powder/Crystal)Amber Glass Vial (PTFE cap)Shatter-proof plastic binHigh-Temp Incineration
Reaction Mother Liquor Liquid (Organic Solvents)HDPE Carboy (Vented cap)Spill pallet / Flammable cabinetRCRA Solvent Incineration
HPLC Effluent Liquid (Aqueous/Organic)Glass CarboySpill palletRCRA Solvent Incineration
Contaminated PPE Solid (Trace Contamination)Cytotoxic Waste BagRigid Cytotoxic BinTrace Hazardous Incineration

References

  • US Environmental Protection Agency (EPA) . Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). URL:[Link]

  • Occupational Safety and Health Administration (OSHA) . 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. URL:[Link]

  • National Academies of Sciences, Engineering, and Medicine . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). URL:[Link]

  • Rx Destroyer . Medication Disposal Compliance & Environmental Impact. URL:[Link]

Sources

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